Product packaging for Hexamethylenimine-d4(Cat. No.:)

Hexamethylenimine-d4

Cat. No.: B13429949
M. Wt: 103.20 g/mol
InChI Key: ZSIQJIWKELUFRJ-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexamethylenimine-d4 is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 103.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B13429949 Hexamethylenimine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

103.20 g/mol

IUPAC Name

2,2,7,7-tetradeuterioazepane

InChI

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2/i5D2,6D2

InChI Key

ZSIQJIWKELUFRJ-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(CCCCC(N1)([2H])[2H])[2H]

Canonical SMILES

C1CCCNCC1

Origin of Product

United States

Foundational & Exploratory

Hexamethylenimine-d4: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis route for Hexamethylenimine-d4. This deuterated analog of Hexamethylenimine is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses.

Chemical Properties

Quantitative data for Hexamethylenimine is summarized below. The properties of this compound are expected to be very similar, with the primary difference being its molecular weight due to the four deuterium atoms.

PropertyHexamethyleneimineThis compound (Estimated)Reference
Molecular Formula C₆H₁₃NC₆H₉D₄N
Molecular Weight 99.17 g/mol 103.20 g/mol
Appearance Colorless liquidColorless liquid[1][2]
Odor Ammonia-likeAmmonia-like[1]
Melting Point -37 °C~ -37 °C
Boiling Point 138 °C at 749 mmHg~ 138 °C
Density 0.88 g/mL at 25 °CSlightly higher than 0.88 g/mL at 25 °C
Flash Point 18 °C (64.4 °F) - closed cup~ 18 °C
Solubility in Water CompleteComplete
Vapor Pressure 7.4 mmHg at 21.1 °C~ 7.4 mmHg at 21.1 °C
Refractive Index n20/D 1.466~ 1.466

Synthesis of this compound

Proposed Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

Materials:

  • Hexamethyleneimine (≥98% purity)

  • [{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)] (Ruthenium catalyst)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Hexamethyleneimine (1.0 mmol), the ruthenium catalyst (0.01 mmol, 1 mol%), and anhydrous toluene (5 mL).

  • Addition of Deuterium Source: Add deuterium oxide (D₂O, 10 mmol) to the reaction mixture.

  • Reaction Conditions: The flask is sealed and the mixture is stirred vigorously at a temperature of 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with brine. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the extent of deuterium incorporation.

Synthesis Pathway

The following diagram illustrates the proposed catalytic cycle for the synthesis of this compound.

G cluster_cycle Catalytic Cycle cluster_overall Overall Reaction HMI Hexamethyleneimine Intermediate1 Amine-Catalyst Complex HMI->Intermediate1 Coordination Ru_cat Ru-Catalyst Ru_cat->HMI Catalyst Regeneration Intermediate2 Imine Intermediate Intermediate1->Intermediate2 β-Hydride Elimination HMI_d4 Hexamethyleneimine-d4 Intermediate2->HMI_d4 Reductive Elimination (with D) HDO HDO Intermediate2->HDO D2O D₂O D2O->Intermediate1 H/D Exchange Overall Hexamethyleneimine + D₂O  →  Hexamethyleneimine-d4 + HDO cluster_cycle cluster_cycle

Caption: Proposed catalytic cycle for the synthesis of this compound.

Safety Information

Hexamethyleneimine is a flammable liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation. It is also harmful to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Hexamethyleneimine.

References

Hexamethylenimine-d4: An In-depth Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylenimine-d4, the deuterated analog of hexamethylenimine, is a critical reagent and internal standard in various scientific applications, including metabolism studies and mass spectrometry-based quantitative analysis. Its utility is fundamentally dependent on its isotopic purity and stability. This technical guide provides a comprehensive overview of the analytical methodologies used to characterize the isotopic enrichment of this compound and to assess its stability under various stress conditions. Detailed experimental protocols and representative data are presented to guide researchers in ensuring the quality and reliability of their studies.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a crucial parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential for accurate and precise results in quantitative assays. The determination of isotopic enrichment is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation: Isotopic Distribution

The following table represents a typical isotopic distribution for this compound. It is important to note that this data is illustrative, and lot-specific values should be obtained from the certificate of analysis provided by the supplier.

Isotopic SpeciesAbbreviationRepresentative Abundance (%)
Non-deuteratedd0< 1.0
Mono-deuteratedd1< 2.0
Di-deuteratedd2< 5.0
Tri-deuteratedd3< 10.0
Tetra-deuteratedd4> 85.0
Experimental Protocol: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopic species of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., acetonitrile/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full scan.

    • Mass Range: m/z 50-200.

    • Resolution: Set to a level sufficient to resolve the isotopic peaks (e.g., > 10,000).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan mass spectrum.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Processing a Prepare 1 µg/mL this compound in acetonitrile/water b Infuse sample into HRMS a->b c Acquire full scan spectrum (m/z 50-200) b->c d Extract ion chromatograms for d0-d4 species c->d e Integrate peak areas d->e f Calculate relative abundance (%) e->f

Caption: Workflow for Isotopic Purity Determination by HRMS.

Experimental Protocol: Isotopic Purity Confirmation by NMR Spectroscopy

NMR spectroscopy can be used to confirm the isotopic purity and determine the positions of deuterium labeling.[1]

Objective: To confirm the isotopic enrichment and location of deuterium atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing a known internal standard.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • The reduction in the integral of the proton signals at the sites of deuteration, relative to a non-deuterated reference signal or the internal standard, is used to calculate the isotopic purity.

  • ²H NMR Acquisition:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming the positions of labeling.

  • Data Analysis:

    • Integrate the relevant peaks in the ¹H and ²H NMR spectra.

    • Calculate the isotopic enrichment based on the integral ratios.

Stability of this compound

Assessing the stability of deuterated compounds is crucial to ensure their integrity during storage and in experimental use. Stability studies, particularly forced degradation studies, are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. Typical stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Instrumentation: HPLC with a UV or MS detector, pH meter, oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for a specified time.

    • Oxidation: Add 3% H₂O₂ to the sample solution and store at room temperature.

    • Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the sample solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Analysis:

    • Determine the percentage of degradation for each condition.

    • If using an MS detector, identify the mass of the degradation products to propose degradation pathways.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation start Prepare this compound stock solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (70°C) start->therm photo Photolytic (ICH Q1B) start->photo analyze Analyze by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze end Determine % Degradation & Identify Degradants analyze->end

Caption: Workflow for Forced Degradation Studies.

Storage and Handling

Proper storage and handling are critical to maintain the stability of this compound.

  • Storage Conditions: It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light. The container should be tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is advisable.

  • Handling: Use appropriate personal protective equipment when handling this compound. Avoid contact with skin, eyes, and clothing. Work in a well-ventilated area or under a fume hood.

Conclusion

The isotopic purity and stability of this compound are paramount for its effective use in research and development. This guide has provided an overview of the key analytical methods and experimental protocols for the characterization of this important deuterated compound. By following these guidelines, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. It is always recommended to refer to the supplier's certificate of analysis for lot-specific data and to perform appropriate stability testing for the intended application.

References

Hexamethylenimine-d4: A Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Hexamethylenimine-d4 (CAS: 2089332-67-0). The document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide presents available data, offers estimations for unconfirmed physical properties based on isotopic effects, and outlines plausible experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

This compound is the deuterated form of Hexamethyleneimine, containing four deuterium atoms. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it a valuable tool as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Furthermore, its altered metabolic profile due to the kinetic isotope effect makes it useful in pharmacokinetic studies.[1]

Data Summary: A Comparative Analysis

The following tables provide a structured summary of the quantitative data for this compound, alongside the well-documented properties of Hexamethyleneimine for comparative purposes. It is important to note that experimentally determined physical constants such as boiling and melting points for the deuterated compound are not widely published. The values provided are estimations based on the known properties of the non-deuterated compound and the generally subtle influence of deuteration on these specific physical characteristics.

Table 1: General and Physical Properties

PropertyThis compoundHexamethyleneimine
CAS Number 2089332-67-0[2]111-49-9[3]
Molecular Formula C₆H₉D₄N[1]C₆H₁₃N
Molecular Weight 103.20 g/mol 99.17 g/mol
Appearance Colorless liquid (Expected)Colorless liquid
Odor Ammonia-like (Expected)Ammonia-like
Boiling Point ~138 °C (Estimated)138 °C @ 749 mmHg
Melting Point Not Available-37 °C
Density ~0.88 g/mL @ 25 °C (Estimated)0.88 g/mL @ 25 °C
Refractive Index (n20/D) Not Available1.466
Solubility Soluble in water (Expected)Soluble in water

Spectroscopic Characteristics

The deuteration of this compound leads to distinct and predictable changes in its spectroscopic signatures, which are crucial for its identification and characterization.

Table 2: Spectroscopic Data

Spectroscopic TechniqueThis compound (Expected)Hexamethyleneimine (Reference)
¹H NMR Simplified spectrum due to D substitution.Complex multiplet signals for methylene protons.
¹³C NMR Signals for deuterated carbons will be triplets (due to C-D coupling) and may have slightly different chemical shifts.Known chemical shifts for all carbon atoms.
Mass Spectrometry (MS) Molecular ion peak at m/z 103.20. Fragmentation pattern shifted by the mass of deuterium.Molecular ion peak at m/z 99.17.
Infrared (IR) Spectroscopy C-D stretching and bending vibrations will appear at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to C-H bands.C-H stretching bands around 2850-2950 cm⁻¹.

Experimental Protocols

Hypothetical Synthesis Workflow

A plausible route for the synthesis of this compound involves the reduction of a suitable precursor, such as caprolactam, with a powerful deuterating agent.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reduction Deuteration Step cluster_workup Workup and Purification cluster_product Final Product start Caprolactam reduction Reduction with Lithium Aluminum Deuteride (LiAlD₄) in an anhydrous ether solvent (e.g., THF). start->reduction quench Careful quenching of the reaction with D₂O. reduction->quench extraction Extraction with an organic solvent and drying. quench->extraction distillation Fractional distillation under reduced pressure. extraction->distillation product This compound distillation->product

Caption: A potential synthetic pathway for this compound.

Analytical Characterization Workflow

The successful synthesis and purity of this compound would be confirmed through a standard analytical workflow.

G Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_result Final Confirmation sample Purified this compound gcms GC-MS for Purity and Molecular Weight Confirmation sample->gcms nmr NMR (¹H, ¹³C, ²H) for Structural Verification and Deuterium Incorporation sample->nmr ir FT-IR for C-D Bond Confirmation sample->ir interpretation Spectral Analysis and Comparison with Reference Data gcms->interpretation nmr->interpretation ir->interpretation result Verified Structure, Purity, and Isotopic Enrichment interpretation->result

Caption: A typical workflow for the analytical characterization of this compound.

References

Technical Guide: Hexamethylenimine-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine. It is primarily intended for use as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) for bioanalytical and other research applications.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.

PropertyThis compoundHexamethylenimine
CAS Number 2089332-67-0111-49-9
Molecular Formula C₆H₉D₄NC₆H₁₃N
Molecular Weight 103.2 g/mol 99.17 g/mol
Appearance NeatColorless to light yellow liquid
Synonyms 1-Azacycloheptane-d4, Azepane-d4, Homopiperidine-d4Azepane, Hexahydroazepine, Homopiperidine

Application in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds like this compound are ideal internal standards for mass spectrometry-based quantification.[1] The near-identical physicochemical properties to the analyte of interest ensure that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in the analytical process, leading to more accurate and precise quantification.

Below is a logical workflow for the use of this compound as an internal standard in a typical quantitative analysis of a target analyte (e.g., a drug candidate with a similar chemical structure) in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike precip Protein Precipitation (e.g., with Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometric Detection (MRM Mode) hplc->ms peak_integration Peak Area Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio calibration Quantify against Calibration Curve ratio->calibration

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Experimental Protocol: Quantitative Analysis of a Target Analyte using this compound as an Internal Standard

The following is a representative protocol for the quantification of a hypothetical small molecule analyte in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized for the specific analyte and matrix.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the plasma sample (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each sample, except for the blank matrix.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • HPLC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized.

The diagram below illustrates the general principle of Multiple Reaction Monitoring (MRM) for the analyte and the internal standard.

G cluster_ms Triple Quadrupole Mass Spectrometer cluster_analyte Analyte cluster_is Internal Standard (this compound) q1 Q1: Precursor Ion Selection q2 q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector analyte_product Analyte Product Ion q3->analyte_product is_product IS Product Ion q3->is_product analyte_precursor Analyte Precursor Ion analyte_precursor->q1 is_precursor IS Precursor Ion is_precursor->q1

Principle of MRM Detection for Analyte and Internal Standard.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound and its application as an internal standard in quantitative analysis. For specific applications, further method development and validation are required.

References

Hexamethylenimine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical methodologies. This in-depth technical guide provides a comprehensive overview of Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine, covering its suppliers, availability, and key technical data. This guide also explores its application as an internal standard in mass spectrometry and delves into the broader context of cyclic amine pharmacology.

Supplier and Availability

This compound is a specialized chemical available from a select number of suppliers catering to the research and pharmaceutical industries. The availability of this compound can vary, and it is typically offered in small quantities for research and development purposes.

Supplier/BrandCAS NumberNotes
Toronto Research Chemicals (TRC)2089332-67-0A well-known supplier of complex organic small molecules for biomedical research.[1]
CymitQuimica2089332-67-0Distributes products from various brands, including TRC.[1]
Santa Cruz Biotechnology, Inc.111-49-9 (non-deuterated)Offers the non-deuterated form, Hexamethyleneimine. While a specific product page for the deuterated version was not found, they are a major supplier of biochemicals and may offer it upon request.
Cayman ChemicalNot specifiedA supplier of various deuterated standards for research. While a specific product page for this compound was not found, they offer a range of similar compounds.

Physicochemical and Quantitative Data

Obtaining a Certificate of Analysis (CoA) from the supplier is essential to verify the quality and purity of this compound. Key quantitative data to consider are chemical purity and isotopic enrichment. While a specific CoA for this compound was not publicly available at the time of this guide's compilation, a sample CoA for a similar deuterated compound, Hexamethylenetetramine-d12, indicates the type of information to expect.[2]

ParameterTypical SpecificationImportance
Chemical Purity (by HPLC, GC, or NMR) ≥98%Ensures that the analytical signal is not compromised by impurities.
Isotopic Purity (Atom % D) ≥98%A high degree of deuteration is critical for minimizing crosstalk with the non-labeled analyte in mass spectrometry.
Isotopic Enrichment Varies by lotSpecifies the percentage of molecules containing the desired number of deuterium atoms.

Note: The user should always refer to the lot-specific Certificate of Analysis provided by the supplier for precise quantitative data.

Experimental Protocols: Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry (MS) due to their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute during chromatography and have similar ionization efficiencies, leading to more accurate and precise quantification.

A general workflow for utilizing this compound as an internal standard in a quantitative LC-MS/MS analysis is outlined below. This protocol is a template and should be optimized for the specific analyte and matrix.

General LC-MS/MS Protocol using a Deuterated Internal Standard
  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the non-labeled analyte (Hexamethylenimine) in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a separate primary stock solution of the deuterated internal standard (this compound) in the same solvent.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to prepare a series of calibration standards at different concentrations.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

    • Spike a constant, known concentration of the this compound internal standard solution into each calibration standard and QC sample.

  • Sample Preparation:

    • To the biological matrix (e.g., plasma, urine), add the this compound internal standard at the same concentration used for the calibration standards.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and QCs onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop a chromatographic method that provides good separation of the analyte from matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This typically involves selecting specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

G Workflow for Quantitative Analysis using a Deuterated Internal Standard cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards & QCs A->B C Spike IS into Standards & QCs B->C F Inject Samples C->F D Spike IS into Unknown Samples E Sample Extraction D->E E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Construct Calibration Curve I->J K Quantify Unknown Samples J->K

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

Biological Activity and Signaling Pathways of Cyclic Amines

While specific signaling pathways directly involving Hexamethylenimine are not well-documented in publicly available literature, the broader class of cyclic amines, which includes Hexamethylenimine, is known to interact with various biological targets. Cyclic amines are prevalent scaffolds in many pharmaceuticals and bioactive molecules.[3]

Their biological activities are diverse and depend on the specific substitutions and stereochemistry of the molecule. For instance, derivatives of cyclic amines can act as:

  • Enzyme inhibitors: The cyclic structure can provide a rigid framework that fits into the active site of an enzyme.

  • Receptor agonists or antagonists: The nitrogen atom in the ring can act as a key pharmacophore, interacting with receptors in the central nervous system and other tissues.

  • Ion channel modulators: The overall shape and charge distribution of the molecule can influence the function of ion channels.

The bioactivation of cyclic tertiary amines by cytochrome P450 enzymes can lead to the formation of reactive iminium intermediates, which can have toxicological implications.[4] Understanding these metabolic pathways is crucial in drug development.

G Potential Biological Interactions of Cyclic Amines cluster_compound Compound cluster_interactions Biological Interactions cluster_outcomes Potential Outcomes A Cyclic Amine (e.g., Hexamethylenimine Derivative) B Enzyme Inhibition A->B C Receptor Binding (Agonist/Antagonist) A->C D Ion Channel Modulation A->D E Metabolic Bioactivation (e.g., by CYP450) A->E F Pharmacological Effect B->F C->F D->F G Toxicological Effect E->G

Caption: A conceptual diagram of potential biological interactions and outcomes for cyclic amines.

References

Hexamethylenimine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Hexamethylenimine-d4, a deuterated analogue of Hexamethylenimine, for researchers, scientists, and drug development professionals. This document outlines its primary application as an internal standard in analytical chemistry, particularly for the quantification of N-nitroso-hexamethylenimine, a potential genotoxic impurity in pharmaceutical products.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an invaluable tool in analytical methodologies, primarily as an internal standard for isotope dilution mass spectrometry (MS). Its structural similarity to Hexamethylenimine and its nitrosamine derivative, N-nitroso-hexamethylenimine, allows it to mimic the behavior of the analyte during sample preparation and analysis. The key advantage of using a deuterated standard is its mass shift, which allows for clear differentiation from the non-deuterated analyte in the mass spectrometer, while maintaining nearly identical chromatographic retention times and ionization efficiencies. This ensures accurate and precise quantification of the target analyte, even at trace levels, by correcting for variations in sample extraction, injection volume, and instrument response.

Quantitative Data

The precise quantification of analytes relies on accurate knowledge of the internal standard's properties. The following table summarizes typical quantitative data for this compound, based on available information for analogous deuterated standards. It is crucial for researchers to refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific data.

PropertySpecification
Chemical Formula C₆H₉D₄N
Molecular Weight 103.21 g/mol
Isotopic Enrichment ≥98 atom % D
Chemical Purity (HPLC) ≥98%

Note: Data is representative and may vary between different commercial batches. Always consult the supplier's Certificate of Analysis for precise values.

Experimental Protocols

The use of this compound as an internal standard is particularly relevant in the analysis of N-nitroso-hexamethylenimine in pharmaceutical drug substances and products. The following is a generalized experimental protocol for such an analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of N-Nitroso-hexamethylenimine in a Drug Substance

1. Materials and Reagents:

  • N-Nitroso-hexamethylenimine reference standard

  • This compound internal standard

  • Drug substance to be analyzed

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Acetonitrile with 0.1% formic acid (LC-MS grade)

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution (ISS): Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Working Internal Standard Solution (W-ISS): Dilute the ISS to a final concentration of 100 ng/mL in methanol.

  • Analyte Stock Solution (ASS): Prepare a 1.0 mg/mL stock solution of N-nitroso-hexamethylenimine in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the ASS into a solution of the drug substance (at its working concentration) and adding a fixed amount of the W-ISS. The concentration range should bracket the expected level of the impurity.

  • Sample Preparation: Accurately weigh a specified amount of the drug substance, dissolve it in a suitable solvent, and add a fixed amount of the W-ISS.

3. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Mass Spectrometer: Triple quadrupole

  • MRM Transitions:

    • N-Nitroso-hexamethylenimine: Precursor ion > Product ion (to be determined based on the specific molecule)

    • This compound: Precursor ion > Product ion (to be determined based on the specific molecule, accounting for the mass shift due to deuterium)

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of N-nitroso-hexamethylenimine in the sample by interpolating its peak area ratio from the calibration curve.

Logical Workflow for Analytical Method

The following diagram illustrates the logical workflow for the quantification of a target analyte using an internal standard like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards Analyte_Stock->Calibration_Standards IS_Stock Internal Standard Stock (this compound) IS_Stock->Calibration_Standards Sample Test Sample IS_Stock->Sample LC_MSMS LC-MS/MS Analysis Calibration_Standards->LC_MSMS Sample->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve For Standards Quantification Quantify Analyte in Sample Ratio_Calculation->Quantification For Sample Calibration_Curve->Quantification

Caption: Workflow for analyte quantification using an internal standard.

This technical guide serves as a foundational resource for the application of this compound in research and quality control settings. Researchers are encouraged to adapt and validate the provided methodologies for their specific applications and instrumentation.

Deuterated hexamethylenimine structural formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterated Hexamethylenimine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated hexamethylenimine, a molecule of significant interest in medicinal chemistry and drug development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter the metabolic fate of drug candidates, often leading to improved pharmacokinetic profiles. This document details the structural formula, potential synthetic pathways, and analytical methodologies for the characterization of deuterated hexamethylenimine.

Structural Formula and Properties

Hexamethylenimine, also known as azepane or azacycloheptane, is a saturated heterocyclic compound with the molecular formula C₆H₁₃N.[1][2] Its structure consists of a seven-membered ring containing one nitrogen atom.

The deuterated forms of hexamethylenimine involve the replacement of one or more hydrogen atoms with deuterium (D or ²H). The most common isotopologue in drug development is the perdeuterated form, where all hydrogen atoms are replaced by deuterium. The level and position of deuteration can be strategically chosen to retard metabolism at specific sites.

Structural Representation:

  • Hexamethylenimine (Non-deuterated): C₁CCCNCC₁

  • Perdeuterated Hexamethylenimine (Hexamethylenimine-d₁₃): A structure where all 13 hydrogen atoms are substituted with deuterium.

Significance of Deuteration in Drug Development

The incorporation of deuterium into drug molecules is a strategy used to enhance their metabolic stability.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy, known as the kinetic isotope effect, can slow down metabolic processes that involve the cleavage of a C-H bond, such as enzymatic oxidation by cytochrome P450 enzymes.[4] For a molecule like hexamethylenimine, which may be a fragment of a larger drug molecule, deuteration can reduce the rate of metabolic degradation, potentially leading to:

  • Improved oral bioavailability

  • Longer plasma half-life

  • Reduced formation of toxic metabolites

  • Lower required dosage

Synthesis of Deuterated Hexamethylenimine

A plausible synthetic workflow could start from a suitable precursor, followed by reduction and cyclization steps in a deuterated environment.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_purification Purification cluster_product Final Product Precursor Hexamethylenediamine or other suitable precursor Reaction Deamination / Cyclization under Deuterating Conditions Precursor->Reaction DeuteriumSource Deuterium Source (e.g., D₂O, Deuterated Alcohol) DeuteriumSource->Reaction Catalyst Catalyst (e.g., Nickel, Cobalt) Catalyst->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Crude Product FinalProduct Deuterated Hexamethylenimine Purification->FinalProduct Purified Product

Caption: Conceptual workflow for the synthesis of deuterated hexamethylenimine.

Experimental Protocol: General Approach for Deuteration

The following is a generalized protocol based on methods for deuterating amines and synthesizing hexamethylenimine.

  • Catalyst Preparation: Prepare a nickel or cobalt catalyst. For instance, nickel formate can be heat-decomposed to produce powdered nickel metal.

  • Reaction Setup: In an inert atmosphere, charge a reaction vessel with an inert solvent (e.g., deuterated water or a high-boiling point deuterated organic solvent) and the prepared catalyst.

  • Reactant Addition: Continuously feed the starting material, such as hexamethylenediamine, into the reaction vessel maintained at a temperature between 80°C and 150°C.

  • Deuterium Exchange and Cyclization: The reaction proceeds via deamination and cyclization. The presence of a deuterated solvent or reagent facilitates the incorporation of deuterium into the molecule. The reaction conditions (temperature, pressure, reactant concentration) must be carefully controlled to maximize the yield of the desired product and the degree of deuteration.

  • Product Removal: Continuously remove the formed deuterated hexamethylenimine from the reaction system to maintain a low concentration in the reaction mixture, which can improve selectivity.

  • Purification: The collected crude product is then purified. A common method involves dissolving the product in an ether solvent and precipitating it as a hydrochloride salt using ethanolic HCl. The salt can be filtered, washed, and dried. The free base is then regenerated by dissolving the salt in a minimal amount of water, basifying with a strong base (e.g., KOH), and extracting with an organic solvent. The final product is obtained after drying the extract and distilling the solvent.

Analytical Characterization

The successful synthesis and purity of deuterated hexamethylenimine must be confirmed using appropriate analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_workflow Analytical Workflow Sample Synthesized Deuterated Hexamethylenimine Prep Sample Preparation Sample->Prep MS Mass Spectrometry (MS) Prep->MS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Prep->NMR Data Data Analysis & Interpretation MS->Data NMR->Data Report Structural Confirmation Data->Report

Caption: General analytical workflow for structural confirmation.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound, which directly confirms the incorporation of deuterium. Each hydrogen atom (atomic mass ≈ 1.008 amu) replaced by a deuterium atom (atomic mass ≈ 2.014 amu) increases the molecular weight by approximately 1.006 amu.

Degree of DeuterationFormula FragmentExpected Molecular Weight Increase (amu)
Non-deuteratedC₆H₁₃N0 (Base MW: 99.1741)
MonodeuteratedC₆H₁₂DN~1.006
DideuteratedC₆H₁₁D₂N~2.012
.........
PerdeuteratedC₆D₁₃N~13.078

Experimental Protocol: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

While HDX-MS is primarily used for studying protein dynamics, the principles of mass shift detection are fundamental.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such molecules.

  • Mass Analysis: Acquire the mass spectrum. The mass analyzer will separate ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Compare the observed molecular ion peak with the theoretical mass of the non-deuterated compound. The mass shift will indicate the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms. For deuterated compounds, ¹H, ²H, and ¹³C NMR are all valuable.

  • ¹H NMR: The replacement of a proton with a deuteron will lead to the disappearance of the corresponding signal in the ¹H NMR spectrum. This is a direct way to confirm deuteration at specific sites.

  • ²H NMR: This technique directly observes the deuterium nuclei, providing signals at chemical shifts similar to their proton analogues.

  • ¹³C NMR: Protons attached to a carbon atom cause the ¹³C signal to be a multiplet (due to J-coupling). Deuterium also has a nuclear spin (I=1) and will couple to ¹³C, but the coupling constant is smaller, and the multiplicity follows a different pattern (e.g., a CD group appears as a 1:1:1 triplet).

The table below shows the reported ¹³C NMR chemical shifts for non-deuterated hexamethylenimine, which serve as a reference.

Carbon Atom Position¹³C Chemical Shift (ppm)Expected Change upon Deuteration
C2, C7 (adjacent to N)48.5Signal multiplicity changes (e.g., triplet for CD₂)
C3, C629.5Signal multiplicity changes (e.g., triplet for CD₂)
C4, C527.5Signal multiplicity changes (e.g., triplet for CD₂)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the sample in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d₆). Add a reference standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The absence or reduced integration of signals compared to the spectrum of the non-deuterated standard will indicate the extent of deuteration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts and compare them to the reference spectrum. For a more detailed analysis, a proton-coupled ¹³C spectrum can reveal C-D coupling.

  • ²H NMR Acquisition (Optional): If available, acquire a deuterium NMR spectrum to directly observe the incorporated deuterium atoms.

  • Data Analysis: Integrate signals and analyze multiplicities to confirm the structure and estimate the isotopic purity of the deuterated compound.

References

An In-depth Technical Guide to the Solubility of Hexamethylenimine-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexamethylenimine-d4 in common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages solubility data for its non-deuterated counterpart, Hexamethylenimine, as a reliable proxy. The difference in solubility between a deuterated compound and its non-deuterated form is generally considered to be minimal for most practical applications.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility. This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Hexamethylenimine is a cyclic secondary amine, possessing a polar N-H bond and a non-polar hydrocarbon backbone. This amphiphilic nature dictates its solubility profile, allowing for miscibility with a range of solvents. Deuteration is not expected to significantly alter these fundamental intermolecular interactions.

Solubility Profile of Hexamethylenimine

The following table summarizes the known solubility of Hexamethylenimine in various organic solvents. This information is based on available chemical literature and safety data sheets.

Solvent ClassificationSolvent NameChemical FormulaSolubility Description
Polar Protic Solvents EthanolC₂H₅OHVery Soluble[1]
MethanolCH₃OHSoluble
Polar Aprotic Solvents DichloromethaneCH₂Cl₂Soluble
AcetoneC₃H₆OSoluble
Ethyl AcetateC₄H₈O₂Soluble
Non-Polar Solvents Ethyl Ether(C₂H₅)₂OVery Soluble[1]
TolueneC₇H₈Soluble
HexaneC₆H₁₄Poorly Soluble

Note: "Very Soluble" or "Miscible" implies that the solute and solvent will form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent at standard conditions. "Poorly Soluble" suggests that only a small amount of the solute will dissolve.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, dichloromethane, toluene, hexane)

  • Calibrated micropipettes

  • Small, sealable glass vials (e.g., 2 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a mass spectrometer (GC-MS) or a suitable calibrated detector.

Procedure:

  • Preparation of Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a clean, dry, and pre-weighed glass vial.

  • Analyte Addition: Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

  • Equilibration: Seal the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Allow the vial to equilibrate at a constant temperature for at least 24 hours. This allows the system to reach saturation.

  • Observation: After the equilibration period, visually inspect the vial for any phase separation or undissolved analyte.

  • Separation of Phases (if necessary): If two phases are observed, centrifuge the vial to ensure complete separation of the layers.

  • Sampling: Carefully extract a known volume (e.g., 100 µL) from the solvent phase, being cautious not to disturb any undissolved analyte.

  • Dilution: Dilute the extracted sample with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated GC-MS or other suitable analytical technique to determine the concentration of this compound in the saturated solvent.

  • Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) based on the measured concentration and the dilution factor.

Safety Precautions: Hexamethylenimine is a flammable and corrosive liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Select Solvent and Analyte B Add Known Volume of Solvent to Vial A->B C Add Known Amount of Analyte B->C D Seal and Vortex C->D E Equilibrate at Constant Temperature D->E F Visual Inspection for Phase Separation E->F G Centrifuge (if necessary) F->G Phases Observed H Sample Supernatant F->H Single Phase G->H I Dilute Sample H->I J Analyze via GC-MS I->J K Calculate Solubility J->K

Caption: Workflow for Determining Compound Solubility.

References

Commercial Sourcing and Application of Hexamethylenimine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, key quality attributes, and applications of Hexamethylenimine-d4, a deuterated analog of Hexamethylenimine (also known as Azepane). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes. Key commercial sources include MedChemExpress and Toronto Research Chemicals (TRC). While a specific Certificate of Analysis (CofA) is proprietary and provided upon purchase, the typical product specifications are summarized below based on publicly available data and representative analyses of similar deuterated compounds.

Table 1: Representative Commercial Specifications for this compound

ParameterTypical SpecificationMethod of Analysis
Chemical Purity ≥98%HPLC, GC
Isotopic Enrichment ≥98 atom % DMass Spectrometry
Molecular Formula C₆H₉D₄N-
Molecular Weight 103.20 g/mol -
CAS Number 2089332-67-0-
Appearance Colorless to light yellow liquid or solidVisual Inspection
Storage Conditions 2-8°C, protected from moisture-

Note: The data presented in this table are representative. Researchers should always refer to the supplier-specific Certificate of Analysis for lot-specific data.

Experimental Protocols: Application as an Internal Standard in LC-MS/MS Bioanalysis

Deuterated compounds like this compound are ideal internal standards (IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4][5] They share near-identical physicochemical properties with the unlabeled analyte, ensuring they co-elute and experience similar matrix effects, which improves the accuracy and precision of quantification.

Objective

To develop and validate a robust LC-MS/MS method for the quantification of Hexamethylenimine (analyte) in a biological matrix (e.g., human plasma) using this compound as an internal standard.

Materials and Reagents
  • Hexamethylenimine (analyte) reference standard

  • This compound (internal standard)

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Methodology

2.3.1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Hexamethylenimine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) ACN:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:water.

2.3.2. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL) in acetonitrile to each well. The ACN will precipitate the plasma proteins.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.3.3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure the separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Hexamethylenimine: To be determined by infusion (e.g., Q1: 100.1 -> Q3: 82.1)

    • This compound: To be determined by infusion (e.g., Q1: 104.1 -> Q3: 86.1)

2.3.4. Data Analysis

The concentration of Hexamethylenimine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations: Pathways and Workflows

Potential Metabolic Pathway of Hexamethylenimine

While specific metabolic pathways for Hexamethylenimine are not extensively detailed in the public domain, it is known to be a metabolite of the carcinogen N-nitrosohexamethyleneimine. As a cyclic secondary amine, it can be hypothesized to undergo common metabolic transformations. The following diagram illustrates a potential metabolic pathway.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism HMI Hexamethylenimine (Azepane) N_Oxidation N-Oxidation HMI->N_Oxidation CYP450 Ring_Hydroxylation Ring Hydroxylation (α-carbon oxidation) HMI->Ring_Hydroxylation CYP450 Excretion Excretion N_Oxidation->Excretion Glucuronide Glucuronide Conjugate Ring_Hydroxylation->Glucuronide UGT Sulfate Sulfate Conjugate Ring_Hydroxylation->Sulfate SULT Glucuronide->Excretion Sulfate->Excretion

Caption: Potential Phase I and Phase II metabolic pathways of Hexamethylenimine.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines the logical workflow for the quantitative analysis of an analyte in a biological matrix using a deuterated internal standard like this compound.

experimental_workflow start Start: Sample Receipt (Plasma, Urine, etc.) prep_standards Prepare Calibration Standards & Quality Controls (QCs) start->prep_standards sample_prep Sample Preparation: Add Internal Standard (this compound) & Protein Precipitation start->sample_prep prep_standards->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing: Peak Integration & Area Ratio Calculation (Analyte/IS) lcms_analysis->data_processing quantification Quantification: Concentration Calculation using Calibration Curve data_processing->quantification end End: Report Results quantification->end

Caption: Workflow for analyte quantification using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Sensitivity LC/MS Quantitative Analysis Using Hexamethylenimine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of hexamethylenimine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotopically labeled (SIL) internal standard, Hexamethylenimine-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly relevant for the trace-level quantification of hexamethylenimine, which may be a process impurity or a degradation product in various matrices, including pharmaceuticals and environmental samples. Detailed experimental protocols for sample preparation, LC separation, and MS/MS detection are provided, along with guidance on data analysis.

Introduction

Hexamethylenimine, also known as azepane, is a cyclic secondary amine that can be present as an impurity in active pharmaceutical ingredients (APIs) or arise from the degradation of certain compounds. Due to its potential toxicity, sensitive and accurate quantification at trace levels is often required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its inherent selectivity and sensitivity.

The use of a stable isotopically labeled internal standard (SIL-IS) is crucial for reliable quantification in complex matrices. A SIL-IS has the same physicochemical properties as the analyte, causing it to co-elute and experience similar ionization effects. This compound is an ideal SIL-IS for the quantification of hexamethylenimine, as it differs only in isotopic composition, leading to a mass shift that allows for its distinction from the analyte by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Hexamethylenimine (C₆H₁₃N, MW: 99.17 g/mol )

    • This compound (C₆H₉D₄N, MW: 103.22 g/mol )

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Sample Preparation:

    • Acetonitrile for protein precipitation (if analyzing biological samples)

    • Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchange) for sample cleanup and concentration.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Hexamethylenimine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions (10 µg/mL):

    • Perform a serial dilution of the primary stock solutions in a 50:50 mixture of methanol and water to obtain intermediate stock solutions.

  • Working Standard Solutions and Calibration Curve:

    • Prepare a series of calibration standards by spiking the appropriate amounts of the Hexamethylenimine intermediate stock solution into a blank matrix.

    • Spike each calibration standard and quality control (QC) sample with the this compound intermediate stock solution to a final concentration of 50 ng/mL.

Sample Preparation Protocol (for Pharmaceutical Drug Substance)
  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 5 mL of a 50:50 methanol/water mixture and the appropriate amount of this compound internal standard solution.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Bring the volume to 10 mL with the 50:50 methanol/water mixture and vortex thoroughly.

  • Filter the sample through a 0.22 µm PVDF syringe filter into an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Note: The following product ions for Hexamethylenimine are based on experimental data. The product ions and collision energies for this compound are proposed based on the fragmentation of the non-labeled analog and should be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Hexamethylenimine 100.283.11002015
55.125
This compound (IS) 104.287.11002015
59.125

Data Presentation

Table 1: Example Calibration Curve Data for Hexamethylenimine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520150,0000.0101
57,650152,0000.0503
1015,100149,0000.1013
5075,800151,0000.5020
100152,000150,5001.0099
250378,000151,2002.5000
500755,000150,8005.0066

Table 2: Example Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low54.9599.04.5
Mid100101.2101.23.2
High400395.698.92.8

Mandatory Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing Sample Sample (e.g., Drug Substance) Spike Spike with This compound (IS) Sample->Spike Dissolve Dissolve and Sonicate Spike->Dissolve Filter Filter (0.22 µm) Dissolve->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result Final Concentration

Figure 1: Experimental workflow for the quantitative analysis of Hexamethylenimine.

Internal_Standard_Logic cluster_process Analytical Process cluster_variability Sources of Variability Analyte Hexamethylenimine (Analyte) SamplePrep Sample Preparation (e.g., extraction, dilution) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC_Injection LC Injection SamplePrep->LC_Injection Loss Analyte Loss SamplePrep->Loss Ionization ESI+ Ionization LC_Injection->Ionization Volume_Var Injection Volume Variation LC_Injection->Volume_Var Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Ionization->Matrix_Effect MS_Analyte MS Signal (Analyte) Ionization->MS_Analyte MS_IS MS Signal (Internal Standard) Ionization->MS_IS Ratio Ratio = Signal(Analyte) / Signal(IS) MS_Analyte->Ratio MS_IS->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logical relationship of using an internal standard for accurate quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and accurate approach for the quantification of Hexamethylenimine in various samples. The incorporation of this compound as a stable isotopically labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation in regulated environments. This methodology is well-suited for quality control laboratories and research settings requiring precise trace-level analysis of Hexamethylenimine.

Application Notes and Protocols for Hexamethylenimine-d4 in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hexamethylenimine-d4 as a metabolic tracer in both in vitro and in vivo studies. Detailed protocols for experimental execution and sample analysis are provided to facilitate the investigation of metabolic pathways, pharmacokinetics, and drug metabolism.

Introduction to this compound as a Metabolic Tracer

This compound (d4-HMI) is a deuterated analog of Hexamethylenimine, a cyclic secondary amine. The replacement of four hydrogen atoms with deuterium provides a stable isotopic label with a distinct mass signature, making it an invaluable tool for metabolic tracer studies. The use of stable isotopes like deuterium is advantageous as it avoids the safety and disposal concerns associated with radioactive isotopes.[1] By introducing d4-HMI into a biological system, researchers can track its metabolic fate, identify and quantify its metabolites, and elucidate the enzymatic pathways involved in its biotransformation. This information is critical in drug discovery and development for understanding the metabolism, potential toxicity, and pharmacokinetic profile of new chemical entities containing a hexamethylenimine moiety.

Metabolic Pathway of Hexamethylenimine

Based on studies of related compounds, the metabolism of Hexamethylenimine is proposed to proceed through a series of oxidative reactions. The primary metabolic pathway involves the opening of the azepane ring. The key enzymes likely responsible for these transformations are from the Cytochrome P450 (CYP450) superfamily and Monoamine Oxidase (MAO) family.

The proposed metabolic pathway is as follows:

  • Ring Opening and Oxidation: Hexamethylenimine undergoes oxidative deamination, likely catalyzed by Monoamine Oxidase (MAO) or a Cytochrome P450 enzyme, to form an unstable intermediate that is further oxidized to ε-Caprolactam .

  • Hydrolysis: The lactam ring of ε-Caprolactam is hydrolyzed by an amidase to form ε-Aminocaproic acid .

  • Hydroxylation: ε-Aminocaproic acid can be further metabolized via hydroxylation to yield 6-Aminocaprohydroxamic acid .

Hexamethylenimine Metabolic Pathway HMI This compound Caprolactam ε-Caprolactam-d4 HMI->Caprolactam CYP450 / MAO (Oxidative Deamination) Aminocaproic ε-Aminocaproic acid-d4 Caprolactam->Aminocaproic Amidase (Hydrolysis) Hydroxamic 6-Aminocaprohydroxamic acid-d4 Aminocaproic->Hydroxamic Hydroxylase (Hydroxylation)

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed protocols for in vitro and in vivo studies using this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific experimental goals and model systems.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)

This protocol is designed to assess the metabolic stability and identify the primary metabolites of this compound in a subcellular fraction of the liver.

Materials:

  • This compound (d4-HMI)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of d4-HMI in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.

    • In a 96-well plate, add 5 µL of the d4-HMI stock solution to each well for a final concentration of 10 µM in a 500 µL reaction volume.

    • Add 395 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

    • Add 50 µL of HLMs (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well.

    • For negative controls, add 50 µL of phosphate buffer instead of the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with continuous shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in duplicate wells by adding 1 mL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the plate thoroughly and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing prep_d4HMI Prepare d4-HMI Stock mix Combine d4-HMI, Buffer, HLMs prep_d4HMI->mix prep_HLM Prepare HLM Suspension prep_HLM->mix prep_NADPH Prepare NADPH System start_reaction Add NADPH to Initiate prep_NADPH->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking quench Quench Reaction with ACN (at time points) incubate_shaking->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the in vitro metabolism of this compound.
Protocol 2: In Vivo Metabolic Study of this compound in Rats

This protocol describes the administration of d4-HMI to rats and the collection of biological samples to study its pharmacokinetics and metabolism.

Materials:

  • This compound (d4-HMI)

  • Vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to metabolic cages for at least 48 hours prior to dosing.

    • Prepare a dosing solution of d4-HMI in the chosen vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

    • Administer d4-HMI to the rats via oral gavage or intravenous injection.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into heparinized tubes.

    • Urine and Feces: Collect urine and feces over specific intervals (e.g., 0-8, 8-24, 24-48 hours) using the metabolic cages.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

    • Urine: Measure the volume of the collected urine, and store aliquots at -80°C.

    • Feces: Homogenize the collected feces with a suitable solvent (e.g., methanol/water) and store at -80°C.

  • Sample Preparation for Analysis:

    • Plasma and Urine: Thaw samples on ice. Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Vortex and centrifuge. Collect the supernatant for LC-MS/MS analysis.

    • Fecal Homogenate: Centrifuge the homogenate and collect the supernatant for analysis. Further cleanup using solid-phase extraction (SPE) may be necessary.

InVivo_Metabolism_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Processing Sample Processing Acclimation Acclimate Rats DosePrep Prepare d4-HMI Dose Acclimation->DosePrep Administration Administer d4-HMI DosePrep->Administration Blood Blood Collection (Time Points) Administration->Blood UrineFeces Urine/Feces Collection (Intervals) Administration->UrineFeces PlasmaSep Plasma Separation Blood->PlasmaSep UrineStore Urine Aliquoting UrineFeces->UrineStore FecesHomogen Feces Homogenization UrineFeces->FecesHomogen Analysis LC-MS/MS Analysis PlasmaSep->Analysis UrineStore->Analysis FecesHomogen->Analysis

Caption: Workflow for the in vivo metabolism of this compound.

Data Presentation

The following tables provide examples of how quantitative data from this compound metabolic tracer studies can be presented. The data presented here is hypothetical and for illustrative purposes.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Time (min)% this compound Remaining
0100
585.2
1562.1
3038.5
6014.8
1202.5

Derived Parameters:

ParameterValue
Half-life (t½)25.3 min
Intrinsic Clearance (CLint)27.4 µL/min/mg protein
Table 2: Pharmacokinetic Parameters of this compound in Rats following a 10 mg/kg Oral Dose
ParameterUnitValue
Cmaxng/mL850
Tmaxh1.0
AUC(0-t)ng*h/mL4200
h3.5
CL/FmL/h/kg2380
Vd/FL/kg12.1
Table 3: Cumulative Urinary Excretion of this compound and its Metabolites in Rats over 48 hours
Compound% of Administered Dose
This compound5.2
ε-Caprolactam-d428.7
ε-Aminocaproic acid-d415.4
6-Aminocaprohydroxamic acid-d43.1
Total 52.4

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

LC-MS/MS Parameters (Example):

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound and its metabolites.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound104.286.1
ε-Caprolactam-d4118.190.1
ε-Aminocaproic acid-d4136.1118.1
Internal Standard[Specific to IS][Specific to IS]

Conclusion

This compound is a valuable tool for investigating the metabolic fate of compounds containing the hexamethylenimine moiety. The provided protocols and application notes offer a framework for conducting robust in vitro and in vivo metabolic tracer studies. The use of deuterated standards, coupled with sensitive analytical techniques like LC-MS/MS, allows for accurate quantification and detailed characterization of metabolic pathways, providing crucial data for drug development and safety assessment.

References

Application of Hexamethylenimine-d4 in the Bioanalysis of Pivmecillinam

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of Hexamethylenimine-d4 as an internal standard (IS) for the quantitative analysis of Hexamethylenimine, a primary metabolite of the antibiotic Pivmecillinam, in human urine. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.[1][2][3] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, including a complete experimental protocol and validation data summary, to support pharmacokinetic and metabolism studies of Pivmecillinam.

Introduction

Pivmecillinam is an orally active prodrug of the antibiotic mecillinam, which is primarily used for the treatment of urinary tract infections. Upon administration, Pivmecillinam is hydrolyzed to its active form, mecillinam, and also undergoes metabolism. One of the identified urinary metabolites is Hexamethylenimine.[4] To accurately characterize the pharmacokinetic profile of Pivmecillinam, it is essential to quantify the formation and excretion of its metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity.[5] In quantitative bioanalysis, an internal standard is employed to compensate for variations in sample extraction, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it shares nearly identical physicochemical properties, ensuring it behaves similarly throughout the analytical process.

This compound, a deuterated form of the Hexamethylenimine metabolite, serves as the gold standard internal standard for this analysis. Its use significantly enhances the robustness, accuracy, and precision of the quantification method. This document outlines a validated LC-MS/MS protocol for the determination of Hexamethylenimine in human urine using this compound.

Signaling Pathway: Metabolism of Pivmecillinam

The metabolic conversion of Pivmecillinam to Hexamethylenimine is a key pathway in its biotransformation. Understanding this pathway is fundamental to interpreting the drug's pharmacokinetic data.

Pivmecillinam Pivmecillinam Hydrolysis Hydrolysis Pivmecillinam->Hydrolysis Mecillinam Mecillinam (Active Drug) Hydrolysis->Mecillinam Metabolism Further Metabolism Mecillinam->Metabolism Hexamethylenimine Hexamethylenimine (Metabolite) Metabolism->Hexamethylenimine

Metabolic Pathway of Pivmecillinam to Hexamethylenimine.

Experimental Protocols

This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Hexamethylenimine in human urine.

Materials and Reagents
  • Analytes: Hexamethylenimine, this compound Internal Standard

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Biological Matrix: Drug-free human urine

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation Protocol

A simple "dilute-and-shoot" method is employed for sample preparation:

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.

  • Add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL in 50% methanol) to each sample, except for the double blank.

  • Add 430 µL of the mobile phase A (0.1% formic acid in water) to dilute the sample.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min

Table 2: Mass Spectrometry Conditions

ParameterHexamethylenimineThis compound (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 100.1 → 82.1104.1 → 86.1
Dwell Time (ms) 100100
Collision Energy (eV) 1515
Declustering Potential (V) 4040
Ion Source Gas 1 50 psi50 psi
Ion Source Gas 2 55 psi55 psi
Curtain Gas 35 psi35 psi
Temperature 550 °C550 °C
IonSpray Voltage 5500 V5500 V
Experimental Workflow Diagram

The overall workflow from sample receipt to data analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Add_IS Spike with This compound (IS) Sample->Add_IS Dilute Dilute with Mobile Phase A Add_IS->Dilute Vortex Vortex Dilute->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer to Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Workflow for the bioanalysis of Hexamethylenimine.

Bioanalytical Method Validation Summary

The described method was validated according to the principles outlined in regulatory guidelines. The use of this compound ensures the reliability of the results.

Validation Parameters and Acceptance Criteria

The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

cluster_core Core Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery StockStability Stock Solution Stability Validation->StockStability SampleStability Freeze-Thaw & Bench-Top Stability Validation->SampleStability ProcessedStability Post-Preparative Stability Validation->ProcessedStability

Key parameters for bioanalytical method validation.
Quantitative Data Summary

The following tables summarize the expected performance data from the method validation.

Table 3: Calibration Curve for Hexamethylenimine in Human Urine

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)% Accuracy% RSD
1.0 (LLOQ)0.01298.56.2
2.50.031101.24.5
10.00.124100.53.1
50.00.62099.82.5
200.02.48599.11.9
800.09.940100.91.5
1000.0 (ULOQ)12.45100.21.2
Linearity (r²) > 0.998

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation.

Table 4: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Accuracy% RSD (Precision)n
LLOQ1.00.9999.07.518
Low QC3.03.04101.35.118
Mid QC150.0148.899.23.818
High QC750.0756.0100.82.918

QC: Quality Control. Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of the Hexamethylenimine metabolite in human urine. The detailed LC-MS/MS protocol and validation summary presented here demonstrate a method that is sensitive, specific, accurate, and precise, making it highly suitable for supporting pharmaceutical development, particularly in the context of pharmacokinetic studies for Pivmecillinam. The application of a stable isotope-labeled internal standard is a critical component for generating high-quality bioanalytical data that meets regulatory expectations.

References

Application Note: Hexamethylenimine-d4 for Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of forensic toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated internal standards play a crucial role in achieving this accuracy by compensating for variations during sample preparation and analysis. Hexamethylenimine-d4, a deuterated analog of hexamethylenimine, serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the detection and quantification of hexamethylenimine. Hexamethylenimine is a compound of forensic interest as it can be a biomarker of exposure to certain industrial chemicals, such as hexamethylene diisocyanate (HDI), which is widely used in the production of polyurethanes. Exposure to HDI can have significant health implications, making the monitoring of its metabolites, like 1,6-hexamethylene diamine (HDA), a related compound, essential in occupational and environmental toxicology. This application note provides detailed protocols for the use of this compound in forensic toxicology screening.

Principle of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium atoms. This results in a higher mass, allowing for differentiation by a mass spectrometer, while maintaining nearly identical chromatographic retention times and extraction efficiencies. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample preparation or inconsistencies in instrument response can be corrected for, leading to more precise and accurate quantification.

G cluster_process Analytical Process cluster_result Result Analyte Analyte (Hexamethylenimine) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Accurate Quantification Analysis->Quantification HDI Hexamethylene Diisocyanate (HDI) Exposure Inhalation / Dermal Exposure HDI->Exposure Metabolism Metabolism in the body Exposure->Metabolism HDA 1,6-Hexamethylene Diamine (HDA) Metabolism->HDA Excretion Excretion in Urine HDA->Excretion Biomarker Biomarker of Exposure Excretion->Biomarker cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample add_is Add this compound urine->add_is hydrolysis Hydrolysis (GC-MS) add_is->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization (GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution gcms GC-MS reconstitution->gcms lcms LC-MS/MS reconstitution->lcms quant Quantification using Internal Standard gcms->quant lcms->quant report Reporting quant->report

Application Notes and Protocols for Hexamethylenimine-d4 in Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target analytes.[1][2][3] The method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as an internal standard (IS), to the sample. The isotopically labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4] This co-elution and similar behavior allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[4]

Hexamethylenimine-d4, a deuterated form of hexamethylenimine, is a suitable internal standard for the quantification of hexamethylenimine and related compounds, such as N-nitrosopiperidine, a potential carcinogen found in various consumer products. The use of a deuterated internal standard like this compound is critical for achieving the low detection limits and high accuracy required by regulatory bodies for the monitoring of such compounds.

This document provides a detailed protocol for the use of a deuterated internal standard in an isotope dilution mass spectrometry workflow, using the analysis of a target analyte in a representative matrix as an example.

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry is the determination of the concentration of a target analyte by measuring the ratio of the mass spectrometric response of the native analyte to its isotopically labeled internal standard. A known amount of the internal standard is added to the sample at the beginning of the workflow. The ratio of the analyte to the internal standard is then measured by mass spectrometry. Since the amount of internal standard added is known, the concentration of the analyte in the original sample can be accurately calculated.

G cluster_sample Sample cluster_is Internal Standard cluster_mixture Sample + IS Mixture cluster_analysis Analysis Analyte Analyte (Unknown Amount) Mixture Analyte + IS Analyte->Mixture Spiking IS This compound (Known Amount) IS->Mixture MS Mass Spectrometry Mixture->MS Injection Ratio Measure Ratio (Analyte/IS) MS->Ratio Quantification Quantification Ratio->Quantification

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following protocol is a general guideline for the quantification of a target analyte using this compound as an internal standard by LC-MS/MS.

Materials and Reagents
  • Analytes and Internal Standard:

    • Target Analyte (e.g., Hexamethylenimine or N-Nitrosopiperidine)

    • This compound (Internal Standard)

  • Solvents:

    • LC-MS grade methanol, acetonitrile, and water

  • Mobile Phase Additives:

    • Formic acid or ammonium formate (LC-MS grade)

  • Sample Preparation Supplies:

    • Centrifuge tubes (1.5 mL and 15 mL)

    • Syringe filters (0.22 µm, PTFE or other suitable material)

    • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standard solutions.

Sample Preparation

The following is a generic protein precipitation protocol for a biological matrix (e.g., plasma). Method optimization will be required for different sample types.

  • Pipette 100 µL of the sample (or calibration standard/quality control) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow start Sample Aliquot spike Spike with this compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

General Sample Preparation Workflow.
LC-MS/MS Conditions

The following are example LC-MS/MS parameters and should be optimized for the specific analyte and instrument.

ParameterExample Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
MRM Transitions Analyte-specific precursor > product ion; this compound precursor > product ion (to be determined empirically)

Data Analysis and Quantitative Data

Data acquisition and processing should be performed using the instrument manufacturer's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the calibration standards. The concentration of the analyte in the samples is then determined from the calibration curve using a linear regression model.

The following tables present hypothetical quantitative data for a method using a deuterated internal standard. These values are for illustrative purposes and would need to be determined during method validation.

Table 1: Method Performance Characteristics

ParameterHypothetical Value
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)0.1
Limit of Detection (LOD) (ng/mL)0.03

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level (ng/mL)Accuracy (%)Precision (%RSD)
Low QC (0.3) 95 - 105< 10
Mid QC (5) 98 - 102< 8
High QC (80) 97 - 103< 5

Table 3: Matrix Effect and Recovery

ParameterHypothetical Value (%)
Matrix Effect90 - 110
Extraction Recovery> 85

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of hexamethylenimine and related compounds. The detailed protocol and representative data presented here serve as a comprehensive guide for researchers and drug development professionals. Method validation according to regulatory guidelines is essential before implementation for routine analysis. The inherent accuracy and precision of the isotope dilution technique make it the gold standard for trace-level quantification in complex matrices.

References

Application Note: Quantification of Primary Amines Using a Deuterated Internal Standard Approach

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of primary amines is crucial in various fields, including pharmaceutical development, clinical diagnostics, and environmental analysis, due to their roles as neurotransmitters, biomarkers, and synthetic precursors. A significant challenge in their analysis by liquid chromatography-mass spectrometry (LC-MS) is the potential for variability during sample preparation and ionization. The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for mitigating these effects and achieving high accuracy and precision.[1][2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.[1][3]

This application note presents a detailed protocol for the quantification of a model primary amine using a hypothetical derivatization approach coupled with Hexamethylenimine-d4 as a co-eluting internal standard for monitoring analytical variability. While there is no established method using this compound directly for the derivatization of other primary amines, this protocol illustrates a robust workflow that can be adapted for various primary amines and suitable deuterated standards. The methodology relies on pre-column derivatization to enhance chromatographic retention and MS sensitivity, followed by LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow is depicted below, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike ProteinPrecip Protein Precipitation Spike->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant Deriv Add Derivatization Reagent (e.g., NHS-ester) Supernatant->Deriv Incubate Incubate to Form Amide Bond Deriv->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Quant Quantification using Analyte/IS Ratio LCMS->Quant

Caption: A generalized workflow for the quantification of primary amines using a deuterated internal standard and pre-column derivatization.

Principle of Derivatization

To enhance the chromatographic properties and ionization efficiency of polar primary amines, a derivatization step is often employed. In this hypothetical protocol, a primary amine is reacted with an N-Hydroxysuccinimide (NHS) ester of a carboxylic acid to form a stable amide bond. This reaction is robust and widely used for labeling primary amines.

G amine R-NH₂ (Primary Amine) amide R-NH-C(=O)-R' (Stable Amide Derivative) amine->amide + R'-C(=O)O-NHS nhs_ester R'-C(=O)O-NHS (NHS Ester Reagent) nhs_ester->amide nhs NHS (Byproduct)

Caption: The derivatization reaction of a primary amine with an NHS-ester to form a stable amide.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Primary amine standards of interest.

  • Internal Standard: this compound (or other suitable deuterated standard).

  • Derivatization Reagent: N-Hydroxysuccinimide ester (e.g., Biotin-NHS, or other appropriate NHS-ester).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA).

  • Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

  • Equipment: Vortex mixer, centrifuge, analytical balance, volumetric flasks, pipettes, LC-MS/MS system (e.g., triple quadrupole).

2. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the primary amine standard in an appropriate solvent (e.g., 50:50 ACN:Water).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.

  • Working Analyte Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.

  • Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution to the final working concentration in the protein precipitation agent.

  • Derivatization Reagent Solution (10 mg/mL): Prepare fresh by dissolving the NHS-ester in ACN.

3. Sample Preparation and Derivatization Protocol

  • Sample Collection: To 50 µL of the biological matrix (e.g., plasma), calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the working internal standard solution (in ACN with 0.1% FA).

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean tube.

  • pH Adjustment: Add 50 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to the supernatant.

  • Derivatization: Add 10 µL of the freshly prepared derivatization reagent solution.

  • Incubation: Vortex briefly and incubate at room temperature for 30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris.

  • Transfer to Vial: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to ensure separation of the derivatized analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables provide representative data for a hypothetical derivatized primary amine and this compound as the internal standard. MRM transitions would need to be optimized for the specific derivatized analyte.

Table 1: Optimized MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized Analyte[M+H]⁺Fragment 1Optimized
Fragment 2 (Qualifier)Optimized
This compound (IS)104.274.115
59.1 (Qualifier)20

Table 2: Assay Performance Characteristics (Representative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD
Matrix Effect Compensated by IS
Recovery > 80%

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

This application note provides a comprehensive, albeit hypothetical, framework for the quantification of primary amines in biological matrices using a derivatization strategy coupled with a deuterated internal standard. The use of this compound as a representative internal standard within an isotope dilution mass spectrometry workflow highlights a robust method for overcoming common analytical challenges such as matrix effects and sample loss. By following the detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis, researchers can achieve reliable and accurate quantification of primary amines, which is essential for advancing research and development in the pharmaceutical and life sciences industries. The principles outlined here can be adapted to a wide range of primary amines and their corresponding stable isotope-labeled standards.

References

Troubleshooting & Optimization

Technical Support Center: Improving Hexamethylenimine-d4 Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Hexamethylenimine-d4. The focus is on enhancing the signal-to-noise ratio to achieve robust and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z for the protonated molecule of this compound? A1: The molecular formula for Hexamethylenimine is C6H13N, with a monoisotopic mass of approximately 99.1045 u. For this compound, with a formula of C6H9D4N, the expected monoisotopic mass is approximately 103.1296 u. Therefore, in positive ion electrospray ionization (ESI+), the protonated molecule ([M+H]+) should be observed at approximately m/z 104.1.

Q2: Which analytical technique is most suitable for this compound quantification? A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of hexamethylenimine and its deuterated analog.[1][2] LC-MS/MS is often preferred for its applicability to a wider range of sample matrices and reduced need for derivatization.[3] For GC-MS analysis of amines, specialized columns may be required.[4]

Q3: What are common fragmentation patterns for this compound in MS/MS? A3: For cyclic amines, a common fragmentation pathway is the loss of a hydrogen atom from the α-carbon. In a similar, non-deuterated compound, 1,6-hexanediamine, a loss of ammonia (NH3) resulting in a fragment ion at m/z 100.14 from a precursor of m/z 117.09 has been observed. For this compound, a similar loss of deuterated ammonia (e.g., NDH2) could be expected. It is crucial to perform a product ion scan to determine the optimal fragmentation pathway for your specific instrument and conditions.

Q4: How can I mitigate ion suppression when analyzing this compound in complex matrices? A4: Ion suppression is a common challenge in LC-MS analysis of biological samples. To mitigate this, consider the following:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) to remove matrix components that can interfere with ionization.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.

Troubleshooting Guides

Issue: Low or No Signal for this compound

A weak or absent signal can be a significant roadblock. This guide provides a systematic approach to identifying and resolving the root cause.

low_signal_troubleshooting cluster_instrument Instrument Checks cluster_prep Sample Preparation Review cluster_lc LC Condition Verification cluster_ms MS Parameter Optimization start Low/No Signal instrument_check 1. Verify Instrument Performance start->instrument_check sample_prep 2. Assess Sample Preparation instrument_check->sample_prep If instrument is performing as expected system_suitability Run system suitability test instrument_check->system_suitability lc_conditions 3. Evaluate LC Conditions sample_prep->lc_conditions If sample prep is adequate extraction_recovery Verify extraction recovery sample_prep->extraction_recovery ms_parameters 4. Optimize MS Parameters lc_conditions->ms_parameters If chromatography is acceptable retention_time Confirm retention time lc_conditions->retention_time solution Signal Restored ms_parameters->solution ionization_mode Confirm correct ionization mode (ESI+) ms_parameters->ionization_mode tuning Check MS tuning and calibration system_suitability->tuning evaporation_loss Check for analyte loss during evaporation extraction_recovery->evaporation_loss mobile_phase Check mobile phase composition and pH retention_time->mobile_phase source_settings Optimize source parameters (e.g., voltages, gas flows, temperatures) ionization_mode->source_settings

Caption: A logical workflow for troubleshooting low or no signal for this compound.

Issue: High Background Noise

High background noise can significantly impact the signal-to-noise ratio, making accurate quantification difficult.

high_noise_troubleshooting cluster_solvents Solvent and Mobile Phase Purity cluster_carryover Sample Carryover Assessment cluster_system System Contamination Check cluster_electronic Electronic Noise Investigation start High Background Noise solvent_contamination 1. Check Solvents and Mobile Phase start->solvent_contamination sample_carryover 2. Investigate Sample Carryover solvent_contamination->sample_carryover If solvents are clean fresh_solvents Prepare fresh mobile phase with LC-MS grade solvents solvent_contamination->fresh_solvents system_contamination 3. Inspect for System Contamination sample_carryover->system_contamination If no carryover is observed wash_method Optimize autosampler wash method sample_carryover->wash_method electronic_noise 4. Rule out Electronic Noise system_contamination->electronic_noise If system is clean column_bleed Check for column bleed system_contamination->column_bleed solution Noise Reduced electronic_noise->solution grounding Ensure proper instrument grounding electronic_noise->grounding blank_injection Inject a solvent blank fresh_solvents->blank_injection blank_after_high_sample Inject blank after a high concentration sample wash_method->blank_after_high_sample leak_check Perform a system leak check column_bleed->leak_check nearby_devices Check for interference from nearby electronic devices grounding->nearby_devices

Caption: A systematic approach to identifying and reducing sources of high background noise.

Experimental Protocols

Protocol 1: Generic SPE Cleanup for this compound from Urine

This protocol provides a starting point for sample cleanup. It will likely require optimization for your specific application and matrix.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of this compound internal standard. Acidify the sample with 100 µL of 1M HCl.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Starting LC-MS/MS Parameters

These are suggested starting parameters. Optimization is essential for achieving the best performance on your specific instrument.

Parameter CategoryParameterSuggested Starting Value
Liquid Chromatography ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, <3 µm) or HILIC for polar compounds
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (ESI+) Ion SourceElectrospray Ionization (ESI)
Ionization ModePositive
Capillary Voltage3.5 kV
Nebulizing Gas45 psi
Drying Gas Flow10 L/min
Drying Gas Temperature350°C
MRM TransitionTo be determined by infusion and product ion scan
Collision EnergyTo be optimized (start around 15-25 eV)

Data Presentation

Table 1: Example Collision Energy Optimization for this compound

The following table illustrates hypothetical data for the optimization of collision energy for a selected reaction monitoring (MRM) transition.

Collision Energy (eV)Precursor Ion (m/z)Product Ion (m/z)Peak Area ResponseSignal-to-Noise (S/N)
10104.186.11.25E+0585
15104.186.13.50E+05240
20 104.1 86.1 6.75E+05 480
25104.186.14.20E+05310
30104.186.11.80E+05130

This data is for illustrative purposes only. Optimal values will vary by instrument.

References

Technical Support Center: Hexamethylenimine-d4 Matrix Effects in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Hexamethylenimine-d4 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can result in either a decreased signal, known as ion suppression, or an increased signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?

A2: Deuterated internal standards (IS), such as this compound, are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte (Hexamethylenimine), they tend to co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.

Q4: What are the common causes of poor performance of this compound as an internal standard?

A4: Several factors can lead to the poor performance of this compound:

  • Differential Matrix Effects: As mentioned, slight chromatographic separation from the unlabeled analyte can lead to different degrees of ion suppression or enhancement.

  • Isotopic Impurities: The presence of unlabeled Hexamethylenimine in the this compound standard can lead to an overestimation of the analyte concentration.

  • H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.

  • Incorrect Concentration: Errors in the preparation of the internal standard spiking solution can lead to systematic errors in quantification.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Symptom: The ratio of the peak area of Hexamethylenimine to this compound is inconsistent across replicate injections of the same sample or across different samples.

Possible Causes & Solutions:

Possible Cause Solution
Inconsistent Matrix Effects Different lots of biological matrix can have varying compositions, leading to variable matrix effects. It is crucial to evaluate matrix effects across multiple lots of the matrix.
Column Degradation A contaminated or degraded analytical column can lead to peak shape distortion and shifting retention times, affecting the analyte/IS ratio. Implement a regular column washing protocol or replace the column if necessary.
Sample Preparation Variability Inconsistent sample preparation can introduce varying levels of interfering compounds. Ensure that the sample preparation procedure is well-controlled and standardized.
Autosampler Issues Inconsistent injection volumes or carryover from the autosampler can lead to variability. Optimize the autosampler wash procedure and check for carryover by injecting a blank sample after a high-concentration sample.
Issue 2: Analyte and this compound Do Not Co-elute

Symptom: A noticeable separation is observed between the chromatographic peaks of Hexamethylenimine and this compound.

Possible Causes & Solutions:

Possible Cause Solution
Isotope Effect Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
Chromatographic Conditions The choice of column and mobile phase can influence the separation of the analyte and internal standard.
Solution:
Adjust Chromatography Modify the chromatographic conditions to promote co-elution. This could involve using a column with a different stationary phase, adjusting the mobile phase composition, or changing the gradient profile.
Use a Lower Resolution Column In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard elute as a single peak.
Issue 3: Unexpectedly High or Low Analyte Concentrations

Symptom: The calculated concentrations of Hexamethylenimine are consistently and significantly higher or lower than expected.

Possible Causes & Solutions:

Possible Cause Solution
Differential Matrix Effects As described above, if the analyte and IS elute in regions of different ion suppression, this can lead to biased results.
Internal Standard Purity The presence of unlabeled analyte in the deuterated standard will lead to an overestimation of the analyte concentration.
Internal Standard Concentration An error in the concentration of the this compound spiking solution will result in a systematic error in the calculated analyte concentrations.
Solution:
Verify IS Purity Always obtain a certificate of analysis for your deuterated internal standard to confirm its isotopic and chemical purity.
Verify IS Concentration Carefully prepare and verify the concentration of the internal standard spiking solution.
Evaluate Matrix Effects Perform a quantitative assessment of matrix effects to determine the extent of ion suppression or enhancement.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a matrix effect experiment. In this hypothetical experiment, the matrix effect for Hexamethylenimine was evaluated in six different lots of human plasma using this compound as the internal standard.

Table 1: Matrix Effect Assessment of Hexamethylenimine in Human Plasma

Plasma LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)Matrix Effect (%)*IS Normalized Matrix Factor**
185,673155,4320.55185.71.01
282,112151,9870.54082.10.99
388,945158,3210.56288.91.03
479,854149,5430.53479.90.98
591,234160,1120.57091.21.05
684,555154,7650.54684.61.00
Mean 85,396155,0270.55185.41.01
%CV 5.23.02.75.22.8

*Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. Set A is the analyte in a neat solution, and Set B is the analyte spiked into an extracted blank matrix. An ME < 100% indicates ion suppression. **IS Normalized Matrix Factor = (Analyte/IS ratio in Set B) / (Analyte/IS ratio in Set A). A value close to 1 indicates effective compensation by the internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for Hexamethylenimine in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Hexamethylenimine and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Hexamethylenimine and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike Hexamethylenimine and this compound into the blank matrix before the extraction process at the same concentration as Set A. (This set is primarily for determining recovery but is often prepared concurrently).

  • Analyze all three sets of samples by the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Internal Standard Normalized Matrix Factor (ISNMF):

    • Matrix Effect (%) = (Mean peak area of Hexamethylenimine in Set B / Mean peak area of Hexamethylenimine in Set A) * 100

    • IS Normalized Matrix Factor = (Mean Analyte/IS peak area ratio in Set B) / (Mean Analyte/IS peak area ratio in Set A)

Protocol 2: Assessment of H/D Back-Exchange

Objective: To determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or solvent.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Prepare a solution of this compound in the initial mobile phase or reconstitution solvent.

    • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).

  • Incubate both sets of samples under the same conditions as your typical sample preparation and analysis time (e.g., 2 hours at room temperature).

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated Hexamethylenimine in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.

Visualizations

cluster_workflow Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility Start Poor Analyte/IS Ratio Reproducibility Check_Matrix Evaluate Matrix Effect in Multiple Lots Start->Check_Matrix Not_Resolved Issue Persists Check_Matrix->Not_Resolved Variable Matrix Effects Check_Column Inspect Column Performance Check_Column->Not_Resolved Column OK Wash_Column Implement Column Wash / Replace Check_Column->Wash_Column Degradation Found Check_Prep Review Sample Preparation Protocol Check_Prep->Not_Resolved Protocol OK Standardize_Prep Standardize Protocol Check_Prep->Standardize_Prep Variability Found Check_Autosampler Verify Autosampler Performance Resolved Issue Resolved Check_Autosampler->Resolved Performance OK Optimize_Wash Optimize Autosampler Wash Check_Autosampler->Optimize_Wash Carryover Detected Not_Resolved->Check_Column Not_Resolved->Check_Prep Not_Resolved->Check_Autosampler Wash_Column->Resolved Standardize_Prep->Resolved Optimize_Wash->Resolved

Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

cluster_pathway Impact of Matrix Components on Ionization Analyte Hexamethylenimine Droplet ESI Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Co-eluting Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet Ionization Ionization Process Droplet->Ionization MS_Signal Mass Spectrometer Signal Ionization->MS_Signal Suppressed or Enhanced Signal

Caption: The impact of matrix components on the ionization of the analyte and internal standard.

References

Technical Support Center: Hexamethylenimine-d4 Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Hexamethylenimine-d4 in solution. It is intended for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound as a neat compound?

A1: As a neat compound, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it at temperatures below 30°C (86°F).[2][3] The container should be tightly sealed to prevent moisture absorption, as amines are known to be hygroscopic.[2][4] For sensitive amine compounds, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation. Using an amber-colored vial will protect the compound from light-induced degradation.

Q2: What type of container should I use to store this compound solutions?

A2: Solutions of this compound should be stored in tightly sealed containers made of compatible materials like high-density polyethylene (HDPE) or glass. It is crucial to ensure the container is sealed to prevent exposure to air and moisture.

Q3: Which solvents are recommended for dissolving this compound for short-term and long-term storage?

A3: Hexamethylenimine is soluble in water, alcohols, and aromatic solvents, but poorly soluble in aliphatic hydrocarbons. For long-term stability, aprotic solvents are generally preferred to minimize potential reactions. The choice of solvent can impact stability, and it is advisable to perform a stability study in the intended solvent system if the solution is to be stored for an extended period.

Q4: Is this compound sensitive to pH?

A4: Yes, as a secondary amine, this compound is a basic compound and will react with acids. These reactions are exothermic and form salts. Storing the compound in acidic solutions should be avoided unless the salt form is desired. Hexamethylenimine is a strong organic base, with a 10% aqueous solution having a pH of 12.3.

Q5: What are the known incompatibilities of this compound?

A5: Hexamethylenimine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, and ketones.

Troubleshooting Guide

Q1: I noticed my this compound solution has developed a yellow or brown color. What could be the cause?

A1: Discoloration of amine solutions is often a sign of oxidative degradation. This can happen if the solution is exposed to air (oxygen) over time. To prevent this, always store solutions under an inert atmosphere (e.g., argon or nitrogen) and use tightly sealed containers.

Q2: My analytical results (e.g., HPLC, NMR) show unexpected peaks. How can I determine if my this compound has degraded?

A2: The appearance of new peaks in your analytical data suggests the presence of impurities or degradation products. To confirm degradation, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade a sample and see if the new peaks in your experimental sample match the degradation products. Techniques like HPLC-MS are invaluable for identifying these new compounds by their mass-to-charge ratio.

Q3: I observe a precipitate in my this compound solution. What should I do?

A3: Precipitation could be due to several factors, including the formation of an insoluble degradation product, reaction with atmospheric carbon dioxide to form a carbamate salt, or changes in temperature affecting solubility. First, ensure the solution is at the correct temperature. If the precipitate remains, it is likely a degradation product or a salt. The solution should be analyzed to identify the precipitate.

Q4: My experimental results are inconsistent. Could degradation of my this compound stock solution be the issue?

A4: Yes, inconsistent results can be a symptom of a degrading stock solution. As the concentration of the active compound decreases and degradation products form, this can affect experimental outcomes. It is good practice to regularly check the purity of stock solutions, especially if they have been stored for a long time. Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to verify the concentration.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Conditions

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified results for this compound. It is intended to show how stability data can be presented.

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Solution
0.1 M HCl (60°C)2492.5%Colorless
7281.3%Colorless
0.1 M NaOH (60°C)2499.1%Colorless
7298.5%Colorless
3% H₂O₂ (25°C)2488.7%Faint yellow
7275.4%Yellow
Thermal (80°C)2497.2%Colorless
7292.8%Slight yellowing
Photolytic (UV Lamp)2496.5%Colorless
7290.1%Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 0, 6, 24, 48, 72 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples at the specified time points with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw samples at specified time points and dilute for analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a tightly sealed vial and incubate in an oven at 80°C. Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.

  • Photolytic Degradation: Place an aliquot of the stock solution in a photostable, transparent container and expose it to a UV lamp. Keep a control sample wrapped in aluminum foil at the same temperature. Withdraw samples at specified time points for analysis.

  • Analysis: Analyze all samples by a stability-indicating method, such as HPLC-MS, to quantify the remaining this compound and identify any degradation products.

Protocol 2: Stability Monitoring by HPLC-MS

This protocol describes a general HPLC-MS method for quantifying this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) can be used.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Range: A suitable m/z range to include the parent compound and expected degradation products. For this compound (C₆H₉D₄N), the expected mass will be higher than the non-deuterated form (C₆H₁₃N, MW: 99.17).

  • Procedure:

    • Prepare samples from the degradation study as described in Protocol 1.

    • Inject the samples into the LC-MS system.

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound by comparing its peak area at each time point to the time-zero sample.

Protocol 3: Stability Monitoring by NMR Spectroscopy

This protocol provides a general method for using Nuclear Magnetic Resonance (NMR) to monitor the degradation of this compound.

  • Sample Preparation:

    • Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

    • Add a known amount of an internal standard (e.g., maleic acid) that does not react with the compound or degrade under the study conditions. The internal standard's peaks should not overlap with the analyte's peaks.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at time zero. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

    • Store the sample under the desired stress condition (e.g., elevated temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis:

    • Integrate a characteristic peak of this compound (one that is well-resolved and not from the deuterated positions) and a peak from the internal standard.

    • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • The appearance of new peaks indicates the formation of degradation products. 2D NMR techniques (e.g., COSY, HSQC) can help in elucidating their structures.

Visualizations

cluster_main Potential Oxidative Degradation of this compound HMD4 This compound N_Oxide This compound N-oxide HMD4->N_Oxide Oxidation (e.g., H₂O₂) RingOpening Ring-Opened Products N_Oxide->RingOpening Further Oxidation/ Rearrangement

Caption: Hypothetical oxidative degradation pathway for this compound.

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Unexpected Analytical Peaks CheckPurity Check Purity of Stock Solution (HPLC, NMR) Start->CheckPurity PurityOK Purity is OK CheckPurity->PurityOK No PurityNotOK Degradation Confirmed CheckPurity->PurityNotOK Yes OtherVariables Investigate Other Experimental Variables PurityOK->OtherVariables ReviewHandling Review Solution Prep & Handling Procedures PurityNotOK->ReviewHandling ReviewStorage Review Storage Conditions (Temp, Light, Atmosphere) ReviewHandling->ReviewStorage PrepareFresh Prepare Fresh Solution Under Inert Atmosphere ReviewStorage->PrepareFresh Reanalyze Re-run Experiment PrepareFresh->Reanalyze

Caption: Troubleshooting workflow for suspected degradation issues.

cluster_exp Experimental Workflow for Stability Assessment Prep Prepare Stock Solution (Known Concentration) Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample at Time Intervals (e.g., 0, 24, 48, 72h) Stress->Sample Analyze Analyze via Stability-Indicating Method (e.g., HPLC-MS, qNMR) Sample->Analyze Quantify Quantify Parent Compound & Identify Degradants Analyze->Quantify Report Report Degradation Rate & Pathway Quantify->Report

Caption: General experimental workflow for a stability assessment study.

References

Hexamethylenimine-d4 interference with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interferences and other challenges during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Hexamethylenimine, a cyclic secondary amine. Its primary application in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The incorporation of deuterium atoms increases its molecular weight, allowing it to be distinguished from the non-labeled analyte while exhibiting nearly identical chemical and physical properties.

Q2: What are the potential sources of interference when using this compound as an internal standard?

Interference can arise from several sources:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and the target analyte, causing ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate quantification.[1][2]

  • Isotopic Contribution: The natural isotopic abundance of elements in the analyte or matrix could potentially contribute to the signal of the deuterated internal standard, especially if there is a low mass difference between the analyte and the standard.[3]

  • Cross-Contamination: Inadequate cleaning of autosampler syringes or lab equipment can lead to carryover from high-concentration samples to subsequent ones.

  • Co-eluting Compounds: Other compounds in the sample with similar chromatographic behavior to this compound may interfere with its detection.

Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, deuterium atoms, particularly those on or adjacent to the nitrogen atom, can be susceptible to hydrogen-deuterium (H/D) exchange with protic solvents (e.g., water, methanol).[4][5] This can lead to a decrease in the isotopic purity of the internal standard and affect the accuracy of quantification. The rate of exchange can be influenced by pH, temperature, and the specific location of the deuterium labels.

Q4: Why might I observe a different retention time for this compound compared to the non-deuterated analyte?

This phenomenon is known as the "isotope effect." The substitution of lighter hydrogen atoms with heavier deuterium atoms can sometimes lead to slight differences in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time. While often negligible, a significant shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

Possible Causes:

  • Suboptimal Chromatographic Conditions: The pH of the mobile phase may not be suitable for the basic nature of Hexamethylenimine, leading to peak tailing. The column chemistry may also not be appropriate.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer.

  • Degradation: The compound may be unstable under the analytical conditions.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: For a basic compound like Hexamethylenimine, a mobile phase pH of around 9-10 (using a pH-stable column) can improve peak shape. Alternatively, a low pH mobile phase (e.g., with 0.1% formic acid) can ensure consistent protonation.

  • Evaluate Column Chemistry: Consider using a column designed for the analysis of basic compounds, such as a C18 column with end-capping or a mixed-mode column.

  • Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression in your chromatogram and allow you to adjust the chromatography to move the this compound peak to a cleaner region.

  • Assess Stability: Prepare fresh solutions of this compound and compare their response to older solutions to check for degradation.

Issue 2: Inaccurate or Irreproducible Quantification

Possible Causes:

  • Differential Matrix Effects: The analyte and this compound are not experiencing the same degree of ion suppression or enhancement.

  • Isotopic Instability (H/D Exchange): The deuterium labels are exchanging with protons from the solvent.

  • Inaccurate Standard Concentration: Errors in the preparation of the internal standard stock or working solutions.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. If there is a significant retention time difference, adjust the chromatographic method to achieve co-elution.

  • Evaluate Matrix Effects: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates a strong matrix effect.

  • Check for H/D Exchange: Prepare the internal standard in a protic solvent and let it sit for a period of time before analysis. Compare the response to a freshly prepared solution. If H/D exchange is suspected, consider preparing solutions in aprotic solvents and minimizing exposure to aqueous environments.

  • Re-prepare and Verify Standard Solutions: Carefully prepare new stock and working solutions of this compound and verify their concentrations.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound spiked into the final mobile phase composition at a known concentration.

    • Set B (Post-extraction Spike): Blank matrix is processed through the entire sample preparation procedure. This compound is then spiked into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): this compound is spiked into the blank matrix at the same concentration as Set A before the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • RE = (Peak Area of Set C) / (Peak Area of Set B)

Data Interpretation:

Matrix Factor (MF) Interpretation
MF = 1No significant matrix effect
MF < 1Ion suppression
MF > 1Ion enhancement
Recovery (RE) Interpretation
RE ≈ 100%Efficient extraction
RE < 100%Inefficient extraction or degradation during sample preparation
Protocol 2: Assessment of H/D Exchange

Objective: To evaluate the stability of the deuterium labels on this compound in a protic solvent.

Methodology:

  • Prepare two solutions of this compound at the same concentration:

    • Solution A: In a non-protic solvent (e.g., acetonitrile).

    • Solution B: In a protic solvent relevant to the experimental conditions (e.g., water/methanol 50:50).

  • Analyze both solutions immediately after preparation (T=0) by LC-MS/MS to establish a baseline.

  • Incubate Solution B at room temperature or the temperature of the autosampler for a defined period (e.g., 24 hours).

  • Re-analyze Solution B and compare the peak area of this compound to the initial measurement and to the peak area of Solution A.

Data Interpretation: A significant decrease in the peak area of this compound in Solution B over time, especially when compared to Solution A, suggests that H/D exchange is occurring.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) sample->spike extract Extraction (e.g., LLE, SPE) spike->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Corrective Actions start Inaccurate/ Irreproducible Results matrix_effects Differential Matrix Effects? start->matrix_effects hd_exchange H/D Exchange Occurring? start->hd_exchange purity Impure Internal Standard? start->purity optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup change_solvent Change Solvent/ Control pH hd_exchange->change_solvent new_standard Use New/Verified Standard purity->new_standard

Caption: Troubleshooting workflow for issues encountered with this compound.

References

Optimizing injection volume for Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their analytical workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to optimizing injection volume and ensuring data quality.

Frequently Asked Questions (FAQs)

Q1: What is a good starting injection volume for this compound in my LC-MS/MS analysis?

A good starting point for injection volume is typically between 1% and 5% of the total column volume.[1] For a standard 2.1 mm x 50 mm column, this would correspond to an injection volume of approximately 1-5 µL. It is crucial to perform an injection volume loading study to determine the optimal volume for your specific assay and instrument conditions.

Q2: I'm observing low signal intensity for my this compound internal standard. What could be the cause?

Low signal intensity for a deuterated internal standard can stem from several factors. One common issue is isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[2] This is a particular concern if the deuterium labels are on exchangeable positions like -OH, -NH, or -COOH groups.[3] Other potential causes include ion suppression from matrix components, improper storage leading to degradation, or using a suboptimal concentration.[3][4]

Q3: My chromatographic peaks for this compound are showing fronting. What does this indicate and how can I fix it?

Peak fronting is a classic sign of column overload, which can happen if the injection volume is too high or the sample concentration is excessive. To address this, you should reduce the injection volume or dilute your sample. It is also beneficial to ensure your sample diluent matches the initial mobile phase conditions to avoid solvent mismatch effects.

Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?

To maintain the integrity of your this compound standard, proper preparation and storage are critical. For long-term storage, it is advisable to store the compound as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a desiccator. When preparing solutions, use anhydrous, aprotic solvents like acetonitrile or DMSO if the compound's solubility allows, to minimize the risk of hydrogen-deuterium exchange. Prepare working solutions fresh and in smaller aliquots to avoid repeated freeze-thaw cycles. Always consult the manufacturer's Certificate of Analysis for specific storage recommendations.

Troubleshooting Guides

Guide 1: Optimizing Injection Volume for this compound

Problem: You are developing a new method and need to determine the optimal injection volume for this compound.

Solution Workflow:

A Start: Prepare a series of this compound dilutions B Inject a low volume (e.g., 1 µL) of each concentration A->B C Analyze peak area and shape B->C D Gradually increase injection volume (e.g., 2, 5, 10, 15 µL) C->D E Monitor for peak fronting or splitting D->E F Determine the volume just before peak shape deteriorates E->F G Select the optimal injection volume for your assay F->G

Caption: Workflow for optimizing injection volume.

Experimental Protocol: Injection Volume Loading Study

  • Prepare a Standard Solution: Prepare a stock solution of this compound in your chosen diluent (e.g., 50:50 acetonitrile:water). From this stock, create a working solution at a concentration relevant to your expected sample concentrations.

  • Set Up Injection Series: Create a sequence in your LC-MS/MS software to inject increasing volumes of the working solution. A typical series might be 1, 2, 5, 10, and 15 µL.

  • Acquire Data: Run the sequence using your established chromatographic and mass spectrometric conditions.

  • Analyze Results: For each injection volume, carefully examine the peak shape, peak area, and signal-to-noise ratio.

  • Determine Optimal Volume: The optimal injection volume will be the highest volume that provides a symmetrical peak shape and good signal intensity without causing column overload.

Data Presentation: Impact of Injection Volume on Analytical Parameters

Injection Volume (µL)Peak Area (Arbitrary Units)Asymmetry FactorSignal-to-Noise (S/N)Observations
150,0001.1500Symmetrical peak
2105,0001.11100Symmetrical peak
5275,0001.22800Symmetrical peak
10580,0001.65500Slight peak fronting
15850,0002.57800Significant peak fronting

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific analytical conditions and instrumentation.

Guide 2: Troubleshooting Low Signal Intensity or Signal Loss

Problem: The peak area of your this compound internal standard is decreasing over time or is significantly lower than expected.

Troubleshooting Workflow:

A Low Signal Intensity Observed B Check for Isotopic (H/D) Exchange A->B C Investigate for Matrix Effects (Ion Suppression) A->C D Verify Standard Preparation and Storage A->D E Analyze a fresh vs. old standard solution B->E F Perform a post-extraction spike experiment C->F G Review storage conditions (solvent, temp, light) D->G H Is the signal restored with a fresh standard? E->H I Is the signal in the spiked matrix lower than in a neat solution? F->I J Are storage conditions appropriate? G->J K Yes: Old standard has degraded. Implement fresh preparation schedule. H->K Yes L No: Issue is not standard stability. Continue troubleshooting. H->L No M Yes: Ion suppression is occurring. Modify sample preparation or chromatography. I->M Yes N No: Matrix effects are not the primary cause. I->N No O Yes: Continue with current practices. J->O Yes P No: Adjust storage conditions to prevent degradation. J->P No

Caption: Troubleshooting workflow for low signal intensity.

Experimental Protocol: Post-Extraction Spike Analysis

This experiment helps to determine if the low signal is due to matrix effects (ion suppression or enhancement).

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike the this compound internal standard at your working concentration into a clean solvent (e.g., your initial mobile phase).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain your analyte or the internal standard) and perform your entire sample extraction procedure. After the final extraction step, spike the this compound internal standard into the extracted matrix at the same concentration as in Set A.

  • Analyze Samples: Analyze both sets of samples using your established LC-MS/MS method.

  • Compare Peak Areas:

    • If the peak area in Set B is significantly lower than in Set A, ion suppression is likely occurring.

    • If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.

    • If the peak areas in both sets are comparable, the matrix has a minimal effect on the internal standard's signal.

Corrective Actions for Isotopic Exchange

If you suspect hydrogen-deuterium (H/D) exchange is causing signal loss, consider the following:

  • Solvent Choice: If possible, store stock and working solutions in aprotic solvents (e.g., acetonitrile) rather than protic solvents (e.g., water, methanol).

  • pH Control: Avoid highly acidic or basic conditions during storage and sample preparation, as these can catalyze H/D exchange.

  • Fresh Preparations: Prepare working solutions of your deuterated standard more frequently to minimize their exposure to conditions that may promote exchange.

  • Confirm Mass Shift: Acquire a full-scan mass spectrum of an older standard solution. Look for ions corresponding to the loss of one or more deuterium atoms.

References

Troubleshooting poor recovery of Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Hexamethylenimine-d4 during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound

Question: My recovery of this compound is consistently low or variable across my samples. What are the potential causes and how can I troubleshoot this?

Answer: Poor recovery of this compound can stem from several factors during sample preparation and analysis. The primary areas to investigate are the extraction procedure, potential isotopic exchange, matrix effects, and adsorption to labware. A systematic approach is crucial to pinpoint the source of the issue.

Troubleshooting Workflow for Poor Recovery

Below is a logical workflow to diagnose and resolve poor recovery of this compound.

Troubleshooting_Workflow start Start: Poor this compound Recovery check_extraction 1. Evaluate Extraction Efficiency (LLE or SPE) start->check_extraction check_isotope_exchange 2. Investigate Isotopic Exchange check_extraction->check_isotope_exchange Extraction OK optimize_extraction Optimize Extraction Protocol (pH, solvent, sorbent) check_extraction->optimize_extraction Extraction Poor check_matrix_effects 3. Assess Matrix Effects check_isotope_exchange->check_matrix_effects No Exchange address_isotope_exchange Modify Sample pH and Temperature During Prep check_isotope_exchange->address_isotope_exchange Exchange Detected check_adsorption 4. Check for Adsorption check_matrix_effects->check_adsorption No Significant Effects mitigate_matrix_effects Improve Chromatographic Separation or Sample Cleanup check_matrix_effects->mitigate_matrix_effects Effects Detected end_bad Issue Persists: Contact Technical Support check_adsorption->end_bad No Adsorption prevent_adsorption Use Silanized Glassware or Polypropylene Tubes check_adsorption->prevent_adsorption Adsorption Detected end_good Recovery Improved optimize_extraction->end_good address_isotope_exchange->end_good mitigate_matrix_effects->end_good prevent_adsorption->end_good

Caption: A logical workflow for troubleshooting poor this compound recovery.

Detailed Troubleshooting Guides

Evaluating and Optimizing the Extraction Procedure

Hexamethylenimine is a basic and water-soluble compound.[1][2] These properties are critical when selecting and optimizing an extraction method.

a) Liquid-Liquid Extraction (LLE)

Poor LLE recovery is often due to incorrect pH or an unsuitable organic solvent. Hexamethylenimine, being a secondary amine, will be protonated and highly water-soluble at acidic or neutral pH. To ensure it partitions into the organic phase, the aqueous sample must be basified.

  • Experimental Protocol: LLE Optimization

    • Sample Preparation: Take a known amount of this compound and spike it into a blank matrix (e.g., plasma, urine).

    • pH Adjustment: Aliquot the spiked matrix into several tubes. Adjust the pH of each aliquot to a different value within the range of 9-12 using a suitable base (e.g., 1M NaOH or K2CO3). Hexamethyleneimine is best extracted under basic conditions (pH ~14)[3].

    • Solvent Extraction: Add an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane). Vortex thoroughly for 1-2 minutes.

    • Phase Separation: Centrifuge to separate the aqueous and organic layers.

    • Analysis: Carefully collect the organic layer, evaporate it to dryness, reconstitute the residue in a suitable solvent, and analyze using your established analytical method (e.g., LC-MS/MS).

    • Evaluation: Compare the recovery at each pH to determine the optimal condition.

b) Solid-Phase Extraction (SPE)

Low recovery in SPE can result from incorrect sorbent selection, improper conditioning, or using the wrong wash and elution solvents.[4] For a basic compound like Hexamethylenimine, a cation-exchange or a polymeric reversed-phase sorbent is often suitable.

  • Experimental Protocol: SPE Recovery Experiment

    • Sample Preparation: Spike a known amount of this compound into a blank matrix.

    • SPE Procedure:

      • Condition: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol then water).

      • Equilibrate: Equilibrate the cartridge with a buffer at a pH that ensures the analyte is retained. For cation exchange, a slightly acidic to neutral pH is needed to ensure this compound is charged.

      • Load: Load the pre-treated sample onto the cartridge. Collect the flow-through.

      • Wash: Wash the cartridge to remove interferences. Use a weak solvent that will not elute the analyte. Collect the wash solution.

      • Elute: Elute this compound with a solvent strong enough to disrupt its interaction with the sorbent. For cation exchange, this is typically a basic solution or a solvent containing a counter-ion. Collect the eluate.

    • Analysis: Analyze the flow-through, wash, and eluate fractions to determine where the analyte is being lost.

    • Evaluation: If a significant amount of this compound is found in the flow-through or wash, the retention and wash steps need to be optimized. If it remains on the cartridge after elution, a stronger elution solvent is required.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Key Principle Partitioning between two immiscible liquids based on solubility.[5]Partitioning between a solid sorbent and a liquid mobile phase.
Critical Factor pH of the aqueous phase; choice of organic solvent.Sorbent chemistry; pH of loading/wash/elution solvents.
Common Solvents Diethyl ether, MTBE, Dichloromethane.Methanol, Acetonitrile, Water, various buffers.
Troubleshooting Focus Ensure pH > 10 for efficient extraction of the free base.Match sorbent type to analyte properties (e.g., cation exchange for a basic amine).
Investigating Isotopic Exchange

Deuterium atoms on a heteroatom, such as the nitrogen in this compound, can be susceptible to exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions. This can lead to a loss of the deuterated signal and an increase in the signal of the unlabeled analyte.

  • How to Investigate:

    • Incubate this compound in a blank matrix at different pH values (e.g., 4, 7, and 10) and temperatures (e.g., room temperature and 37°C) for a period that mimics your sample preparation time.

    • Analyze the samples and monitor for any decrease in the this compound signal and any corresponding increase in the signal for unlabeled Hexamethylenimine.

  • Solutions:

    • If exchange is observed, try to keep the sample at a neutral pH and at a low temperature during preparation.

    • Minimize the time the sample spends in harsh pH conditions.

Assessing Matrix Effects

Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement. This can be misinterpreted as poor recovery.

  • Experimental Protocol: Matrix Effect Evaluation

    • Prepare Three Sets of Samples:

      • Set A: this compound in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extract spiked with this compound post-extraction.

      • Set C: Blank matrix spiked with this compound before extraction.

    • Calculate Matrix Effect and Recovery:

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Evaluation: A matrix effect value significantly lower or higher than 100% indicates ion suppression or enhancement, respectively.

Sample Set Description Purpose
A Analyte in neat solventBaseline analyte response
B Post-extraction spikeMeasures matrix effect
C Pre-extraction spikeMeasures overall process efficiency (recovery + matrix effect)
  • Solutions for Matrix Effects:

    • Improve chromatographic separation to move the this compound peak away from interfering matrix components.

    • Enhance the sample cleanup procedure (e.g., use a more selective SPE sorbent).

    • Dilute the sample to reduce the concentration of interfering components.

Adsorption to Labware

Basic compounds like Hexamethylenimine can adsorb to the silanol groups on glass surfaces, leading to recovery loss.

  • How to Investigate:

    • Prepare a solution of this compound in a solvent.

    • Aliquot this solution into both standard glass tubes and polypropylene or silanized glass tubes.

    • Let the solutions sit for a period equivalent to your sample processing time.

    • Analyze the concentration of this compound in each type of tube. A lower concentration in the standard glass tubes suggests adsorption.

  • Solutions:

    • Use polypropylene tubes and vials.

    • If glass is necessary, use silanized glassware to block active adsorption sites.

Decision Tree for Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low SPE Recovery analyze_fractions Analyze Flow-through, Wash, and Eluate start->analyze_fractions analyte_in_flowthrough Analyte in Flow-through? analyze_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No solution_retention Improve Retention: - Check sample pH - Use stronger sorbent analyte_in_flowthrough->solution_retention Yes analyte_not_in_eluate Analyte not in Eluate? analyte_in_wash->analyte_not_in_eluate No solution_wash Use Weaker Wash Solvent analyte_in_wash->solution_wash Yes solution_elution Improve Elution: - Use stronger solvent - Adjust pH of elution solvent analyte_not_in_eluate->solution_elution Yes end_good Recovery Improved solution_retention->end_good solution_wash->end_good solution_elution->end_good

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.

References

Hexamethylenimine-d4 stability issues in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Hexamethylenimine-d4, particularly in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concerns for this compound in acidic conditions are twofold:

  • Acid-catalyzed degradation: Like many cyclic amines, this compound can be susceptible to degradation in acidic environments. This can potentially lead to ring-opening or other structural modifications, affecting the purity and integrity of your sample.

  • Deuterium-hydrogen (D-H) exchange: The deuterium atoms on the this compound molecule, particularly those adjacent to the nitrogen atom, can exchange with protons from an acidic solution. This can alter the isotopic purity of your compound and may impact the results of sensitive analytical techniques such as mass spectrometry.

Q2: At what pH range is this compound expected to be least stable?

Q3: How can I monitor the stability of my this compound sample in an acidic medium?

A3: Stability can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is recommended. This involves developing a chromatographic method that can separate the intact this compound from any potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for identifying unknown degradation products and monitoring for any changes in the isotopic distribution due to D-H exchange.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. If preparing solutions, it is best to use buffered solutions at a neutral or slightly basic pH if the experimental conditions allow. For long-term storage, refrigeration or freezing is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS chromatogram after exposure to acidic conditions. Acid-catalyzed degradation of this compound.1. Confirm the identity of the new peaks using LC-MS/MS or other structural elucidation techniques. 2. If degradation is confirmed, minimize the exposure time of the compound to acidic conditions. 3. Consider performing the experiment at a higher pH if the protocol allows. 4. Evaluate the necessity of the acidic step and explore alternative, less harsh conditions.
Change in the isotopic pattern or molecular weight observed in mass spectrometry. Deuterium-hydrogen (D-H) exchange with the acidic solvent or reagents.1. Use deuterated acidic reagents (e.g., DCl in D₂O) to minimize D-H exchange if the presence of acid is unavoidable. 2. Work at lower temperatures to reduce the rate of exchange. 3. Analyze samples promptly after preparation to minimize the time for exchange to occur. 4. If possible, perform a back-exchange experiment with a known standard to quantify the extent of D-H exchange.
Loss of compound recovery during sample work-up involving an acidic wash. Protonation of the amine nitrogen, leading to increased water solubility and loss into the aqueous phase.1. Carefully neutralize the acidic aqueous layer and re-extract with an appropriate organic solvent to recover the compound. 2. Use a minimal amount of acid during the wash step. 3. Consider alternative purification methods that do not involve acidic washes, such as chromatography on a different stationary phase.
Inconsistent results in bioassays or other functional experiments. Degradation of the active compound or alteration of its isotopic composition.1. Verify the purity and isotopic integrity of the this compound stock solution before each experiment using HPLC/LC-MS. 2. Prepare fresh solutions for each experiment to avoid issues with long-term stability in solution. 3. Review the experimental protocol to identify and mitigate any steps involving prolonged exposure to acidic conditions.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound under acidic stress. Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 1: Degradation of this compound in 0.1 M HCl at 50°C

Time (hours)This compound Remaining (%)Degradant 1 (%)Degradant 2 (%)
0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
2465.725.19.2

Table 2: Deuterium-Hydrogen Exchange of this compound in 0.1 M HCl at 25°C

Time (hours)d4-Isotopologue (%)d3-Isotopologue (%)d2-Isotopologue (%)
099.50.50.0
195.04.80.2
485.313.51.2
1270.125.44.5
2455.835.78.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of HPLC grade water to 1 mL of the stock solution and incubate under the same conditions.

  • HPLC Analysis:

    • Analyze the stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor the peak area of this compound and any new peaks that appear in the chromatogram.

    • If using an LC-MS system, obtain mass spectra for the parent compound and any degradation products to aid in their identification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

    • Calculate the percentage of each degradation product formed.

    • Plot the percentage of the remaining compound and the formation of degradation products against time.

Visualizations

degradation_pathway cluster_main Potential Acid-Catalyzed Degradation of this compound Hexamethylenimine_d4 This compound Protonated_Intermediate Protonated Intermediate Hexamethylenimine_d4->Protonated_Intermediate  + H⁺ (Acid) Ring_Opened_Product Ring-Opened Product (e.g., amino alcohol) Protonated_Intermediate->Ring_Opened_Product  + H₂O (Hydrolysis) Other_Degradants Other Degradation Products Protonated_Intermediate->Other_Degradants  Rearrangement/ Further Reactions

Caption: Potential degradation pathway of this compound in acidic conditions.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Start: Prepare This compound Stock Solution stress Acid Stress (0.1 M HCl, 50°C) start->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze data Data Analysis: - % Degradation - D-H Exchange analyze->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Minimizing Ion Suppression with Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression when using Hexamethylenimine-d4 in your LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis when using this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte (Hexamethylenimine) and its stable isotope-labeled internal standard (SIL-IS), this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[4][5] The presence of these interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.

Q2: What is the role of this compound in managing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Hexamethylenimine. The use of a SIL-IS is the most effective strategy to compensate for ion suppression. Since this compound is chemically and physically almost identical to Hexamethylenimine, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when significant ion suppression is present.

Q3: How can I determine if my assay is being affected by ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of your analyte (Hexamethylenimine) and internal standard (this compound) is introduced into the mass spectrometer after the analytical column. A blank matrix sample (a sample without the analyte) is then injected onto the LC system. A drop in the baseline signal of the infused analyte at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Q4: What are the common sources of ion suppression in bioanalysis?

A4: Common sources of ion suppression in biological matrices such as plasma, urine, or tissue homogenates include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic.

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can build up in the ion source and hinder ionization.

  • Proteins and Peptides: Inadequately removed proteins and peptides can cause significant suppression.

  • Detergents and Polymers: These can be introduced during sample preparation steps.

  • Co-administered Drugs and their Metabolites: Other compounds in the sample can also interfere with the ionization of your analyte.

Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: Low signal intensity for both Hexamethylenimine and this compound.

  • Possible Cause: Significant ion suppression from the biological matrix due to inadequate sample cleanup.

  • Solutions:

    • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate Hexamethylenimine and this compound from the regions of ion suppression identified by a post-column infusion experiment.

    • Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression that are not being fully compensated for by the internal standard.

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

    • Verify Internal Standard Addition: Ensure that this compound is added precisely and consistently to all samples, calibrators, and QCs.

Problem 3: The peak area ratio of Hexamethylenimine/Hexamethylenimine-d4 is not consistent across the calibration curve.

  • Possible Cause: The concentration of the internal standard may not be optimal, or there may be cross-contamination.

  • Solutions:

    • Optimize Internal Standard Concentration: The concentration of this compound should be sufficient to provide a strong signal but not so high that it saturates the detector or contributes to the analyte signal.

    • Check for Contamination: Analyze blank samples to ensure there is no carryover from previous injections. If carryover is observed, optimize the wash solvents used in the autosampler.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify the retention time windows where ion suppression is occurring.

  • Preparation: Prepare a solution of Hexamethylenimine and this compound in the mobile phase at a concentration that gives a stable and mid-range signal.

  • Infusion Setup: Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-fitting placed between the analytical column and the mass spectrometer.

  • Analysis: While the solution is being continuously infused, inject a blank, extracted matrix sample onto the LC column and run your chromatographic method.

  • Data Interpretation: Monitor the signal of Hexamethylenimine and this compound. A constant baseline indicates no ion suppression. A dip in the baseline signifies a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more thorough cleanup of biological samples compared to protein precipitation.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound working solution. Vortex briefly.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute Hexamethylenimine and this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide an example of how to present data to evaluate the effectiveness of different sample preparation techniques in minimizing ion suppression.

Table 1: Matrix Effect Evaluation

Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Matrix Effect (%)
Protein Precipitation45,000100,000-55%
Liquid-Liquid Extraction75,000100,000-25%
Solid-Phase Extraction92,000100,000-8%

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Table 2: Recovery of Hexamethylenimine with Different Extraction Methods

Sample Preparation MethodPeak Area of Spiked ExtractPeak Area of Post-Spiked Blank ExtractRecovery (%)
Protein Precipitation45,00050,00090%
Liquid-Liquid Extraction75,00080,00093.75%
Solid-Phase Extraction92,00095,00096.8%

Recovery (%) = (Peak Area of Spiked Extract / Peak Area of Post-Spiked Blank Extract) * 100.

Visualizations

Troubleshooting_Ion_Suppression start Start: Low Signal or Inconsistent Results check_is Verify Internal Standard (this compound) Addition and Concentration start->check_is post_column Perform Post-Column Infusion Experiment check_is->post_column suppression_detected Ion Suppression Detected? post_column->suppression_detected optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE or LLE) suppression_detected->optimize_sample_prep Yes no_suppression Investigate Other Instrumental Issues suppression_detected->no_suppression No optimize_chromatography Optimize Chromatography (e.g., adjust gradient) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Assay Performance optimize_chromatography->re_evaluate

Caption: A flowchart for systematically troubleshooting ion suppression.

SPE_Workflow start Start: Plasma Sample + this compound condition 1. Condition SPE Cartridge (Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Analyte and IS (Hexamethylenimine & d4) wash->elute dry_reconstitute 5. Evaporate and Reconstitute elute->dry_reconstitute analyze LC-MS/MS Analysis dry_reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Technical Support Center: Hexamethylenimine-d4 Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexamethylenimine-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for the analyte non-linear when using this compound as an internal standard?

A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization in the mass spectrometer source can occur.[1][2] The formation of analyte multimers (e.g., dimers, trimers) at these high concentrations can also lead to a non-linear response.[1] Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.[1][3]

Q2: My quantitative results are inconsistent and inaccurate despite using this compound. What are the likely causes?

A2: Inaccurate or inconsistent results often point to a few common culprits. These include a lack of co-elution between the analyte and this compound, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.

Q3: How can I be sure of the isotopic and chemical purity of my this compound standard?

A3: The isotopic and chemical purity of your deuterated standard are critical for accurate results. Always request a certificate of analysis (CofA) from your supplier which should specify these purities. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable quantification. For independent verification, high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) can be used.

Q4: Can the this compound internal standard lose its deuterium labels?

A4: Yes, this phenomenon, known as H/D or back-exchange, can occur if the deuterium atoms are in chemically unstable positions. This is more likely to happen in acidic or basic solutions, or at high ion source temperatures in the mass spectrometer. It is crucial to use internal standards where the deuterium atoms are on stable, non-exchangeable positions.

Q5: I'm observing a shift in retention time between my analyte and this compound. Is this normal and how can I fix it?

A5: It is a known phenomenon that deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the C-D bond being slightly shorter and stronger than the C-H bond, leading to minor polarity differences. To address this, you can try adjusting the chromatographic conditions, such as using a shallower gradient or modifying the mobile phase composition to improve the overlap of the two peaks. In some cases, using a column with lower resolution might be necessary to ensure co-elution.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Symptoms:

  • The calibration curve is visibly non-linear.

  • The coefficient of determination (r²) is below the acceptable limit (typically >0.99).

  • Back-calculated concentrations of the calibrants deviate significantly from their nominal values.

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Detector Saturation Observe the analyte signal at the highest concentration standards. A plateauing of the signal indicates saturation.Dilute the high-concentration standards. Alternatively, reduce the injection volume.
Ionization Competition Monitor the internal standard (this compound) signal across the calibration curve. A decreasing signal with increasing analyte concentration suggests competition.Optimize the concentration of the internal standard. Consider using a less concentrated sample extract if possible.
Analyte Multimer Formation This is more likely at high concentrations in the ion source.Dilute the higher concentration standards. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation.
Inappropriate Regression Model Visually inspect the calibration curve and the residual plot.Consider using a different regression model, such as a quadratic fit, if appropriate for your assay.
Isotopic Interference At high analyte concentrations, the M+4 isotope of the analyte could potentially interfere with the this compound signal.Use an internal standard with a higher mass offset if available.
Issue 2: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability (%CV) in quality control (QC) samples.

  • Poor agreement between expected and measured concentrations.

Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Lack of Co-elution Overlay the chromatograms of the analyte and this compound to confirm complete co-elution.Adjust chromatographic conditions (e.g., gradient, mobile phase) to ensure the analyte and internal standard elute as a single peak.
Differential Matrix Effects Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.Conduct a post-extraction addition experiment to evaluate the matrix effect. Improve sample preparation to remove interfering matrix components.
Isotopic or Chemical Impurities Review the certificate of analysis from the supplier for isotopic and chemical purity specifications.Use a new, high-purity lot of this compound.
Deuterium Back-Exchange This can lead to a loss of the isotopic label, compromising accuracy.Ensure the pH of samples and mobile phases is neutral where possible. Avoid storing the standard in acidic or basic solutions. Consider reducing the MS ion source temperature.
Inconsistent Sample Preparation Variability in extraction recovery can affect the internal standard response.Review and optimize the sample preparation workflow for consistency. Ensure complete and consistent evaporation and reconstitution steps.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol helps determine if components in the sample matrix are affecting the ionization of the analyte and internal standard.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.

  • Analyze the Samples: Inject and analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation:

Parameter Acceptable Range Indication of a Problem
Matrix Effect85% - 115%Values outside this range suggest significant ion suppression or enhancement.
RecoveryConsistent across concentration levelsHigh variability suggests inconsistent extraction.
Process EfficiencyConsistent and highLow values indicate analyte loss during sample preparation.

Visualizations

G cluster_0 Troubleshooting Workflow for Calibration Curve Issues start Calibration Curve Fails Linearity (r² < 0.99) check_chromatography Inspect Chromatograms: - Peak Shape - Co-elution of Analyte and IS start->check_chromatography check_is_response Evaluate IS Response Across Curve check_chromatography->check_is_response Good Peaks & Co-elution optimize_chroma Optimize Chromatography: - Gradient - Mobile Phase check_chromatography->optimize_chroma Poor Peaks or Separation consistent_is IS Response Consistent? check_is_response->consistent_is check_high_conc Investigate High Concentration Points non_linearity_high_end Non-linearity at High End Only? check_high_conc->non_linearity_high_end end Linear Curve Achieved check_high_conc->end Linear optimize_chroma->check_chromatography consistent_is->check_high_conc Yes optimize_is_conc Optimize IS Concentration consistent_is->optimize_is_conc No (Decreasing IS) dilute_standards Dilute High Standards (Detector Saturation) non_linearity_high_end->dilute_standards Yes matrix_effect Assess Matrix Effects non_linearity_high_end->matrix_effect No optimize_is_conc->check_is_response dilute_standards->end matrix_effect->end

Caption: Troubleshooting workflow for calibration curve issues.

G cluster_1 Logic for Investigating Inaccurate Results start Inaccurate/Inconsistent Results check_coelution Verify Analyte and IS Co-elution start->check_coelution check_purity Check IS Purity (CofA) check_coelution->check_purity Co-elution OK adjust_chroma Adjust Chromatography check_coelution->adjust_chroma Separation Observed check_matrix Evaluate Differential Matrix Effects check_purity->check_matrix Purity OK new_is Source New IS Lot check_purity->new_is Purity Suspect check_stability Assess IS Stability (Back-Exchange) check_matrix->check_stability No Major Effect improve_spe Improve Sample Prep check_matrix->improve_spe Significant Effect control_ph_temp Control pH and MS Temperature check_stability->control_ph_temp Suspect Instability end Accurate Results check_stability->end Stable adjust_chroma->start new_is->start improve_spe->start control_ph_temp->start

Caption: Logic for investigating inaccurate quantitative results.

References

Validation & Comparative

A Comparative Guide: Hexamethylenimine-d4 vs. Non-Deuterated Hexamethylenimine Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between Hexamethylenimine-d4 and its non-deuterated counterpart, focusing on their application as standards in analytical testing. The primary application highlighted is the use of this compound as an internal standard in mass spectrometry-based methods for quantitative analysis, a critical process in drug development and safety assessment.

Introduction

Hexamethylenimine is a cyclic secondary amine that can be a precursor or an impurity in the synthesis of various active pharmaceutical ingredients (APIs). Its detection and quantification at trace levels are often necessary to ensure the quality and safety of pharmaceutical products. The use of an appropriate internal standard is crucial for achieving accurate and precise quantification in complex matrices, such as drug substances and biological fluids. This is where the deuterated analog, this compound, offers significant advantages over the non-deuterated form.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] They have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior allow for the correction of analyte loss during sample processing and variations in instrument response, leading to more reliable and accurate results.[1][2]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both the deuterated and non-deuterated forms of hexamethylenimine is essential for their effective use in analytical method development.

PropertyHexamethylenimine (Non-Deuterated)This compoundReference
Chemical Formula C₆H₁₃NC₆H₉D₄N[Calculated]
Molecular Weight 99.17 g/mol Approx. 103.20 g/mol [Calculated]
CAS Number 111-49-92089332-67-0[3]
Boiling Point 138 °CExpected to be very similar to the non-deuterated form
Melting Point -37 °CExpected to be very similar to the non-deuterated form
Density 0.88 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form

Performance Comparison in Quantitative Analysis

The primary advantage of using this compound over the non-deuterated standard lies in its performance as an internal standard in hyphenated mass spectrometry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). When the non-deuterated form is used as a standard, it is typically for external calibration, which cannot account for sample-specific variations.

Here is a representative comparison of expected performance characteristics when quantifying a target analyte using an external standard method (with non-deuterated hexamethylenimine) versus an internal standard method (with this compound).

Performance ParameterExternal Standard Method (using Non-Deuterated Hexamethylenimine)Internal Standard Method (using this compound)Advantage of Deuterated Standard
Accuracy (% Recovery) 80-120% (highly susceptible to matrix effects)95-105% (compensates for matrix effects and extraction losses)Higher accuracy and reliability of results.
Precision (%RSD) < 15-20%< 5-10%Improved precision and reproducibility of the method.
Correction for Matrix Effects NoYesMinimizes the impact of sample matrix on ionization efficiency.
Correction for Extraction Variability NoYesCompensates for analyte loss during sample preparation steps.
Robustness LowerHigherMethod is less susceptible to variations in experimental conditions.

Experimental Protocols

The following is a detailed, representative experimental protocol for the quantification of a hypothetical target analyte in a drug substance using this compound as an internal standard by LC-MS/MS.

Objective:

To develop and validate a sensitive and selective LC-MS/MS method for the quantification of a target analyte in a drug substance using this compound as an internal standard.

Materials and Reagents:
  • Target Analyte Reference Standard

  • This compound (Internal Standard)

  • Hexamethylenimine (for comparison, if needed for external calibration)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Drug Substance to be tested

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Preparation of Solutions:
  • Standard Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the target analyte and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 methanol:water mixture to obtain a final concentration of 100 ng/mL.

Sample Preparation:
  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add a known volume of the Internal Standard Working Solution (e.g., 100 µL of 100 ng/mL this compound).

  • Add 5 mL of the 50:50 methanol:water mixture and sonicate for 15 minutes to dissolve the sample.

  • Make up the volume to 10 mL with the 50:50 methanol:water mixture and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions:
  • LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for the target analyte and this compound would be monitored.

Visualizations

Logical Relationship for Quantification using an Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Analyte Analyte in Sample Extraction Extraction & Cleanup Analyte->Extraction IS This compound (IS) IS->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant Result Final Concentration Quant->Result

Caption: Quantification workflow using an internal standard.

Experimental Workflow for Sample Analysis

G Start Start: Drug Substance Sample Prep Sample Preparation: - Weigh Sample - Add this compound (IS) - Dissolve & Dilute - Filter Start->Prep Analysis LC-MS/MS Analysis: - Inject Sample - Chromatographic Separation - Mass Spectrometric Detection Prep->Analysis Data Data Analysis: - Integrate Peak Areas - Calculate Analyte/IS Ratio - Determine Concentration from Calibration Curve Analysis->Data End End: Reported Concentration Data->End

References

Navigating Nitrosamine Analysis: A Comparative Guide to Method Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of nitrosamine impurities is a critical aspect of ensuring pharmaceutical safety. This guide provides an objective comparison of the leading analytical methods, focusing on performance data and detailed experimental protocols. The use of deuterated internal standards, such as Hexamethylenimine-d4, is a cornerstone of robust quantification, compensating for matrix effects and variability in sample preparation and instrument response.

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities, often in the range of nanograms per day.[2][3] This necessitates the development and validation of highly sensitive and specific analytical methods capable of detecting and quantifying these compounds at trace levels.

The most prevalent and reliable methods for nitrosamine analysis are based on mass spectrometry coupled with chromatographic separation, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The choice between these techniques often depends on the specific nitrosamine's volatility and the nature of the drug matrix.

Performance Comparison of Analytical Techniques

The validation of analytical methods for nitrosamines is paramount to ensure the reliability of the data. Key performance indicators include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize typical performance data for LC-MS/MS and GC-MS/MS methods used for the analysis of various nitrosamine impurities. While specific data for a "this compound method" is not explicitly detailed in publicly available literature, this compound serves as an ideal deuterated internal standard for the quantification of N-nitroso-hexamethylenimine and other structurally related nitrosamines. The data presented is representative of methods where such an internal standard would be employed.

Table 1: Typical Performance of LC-MS/MS Methods for Nitrosamine Analysis

ParameterTypical PerformanceAcceptance CriteriaSource(s)
Linearity (R²) ≥ 0.998≥ 0.99[2]
Accuracy (Recovery) 80% - 120%70% - 130%[2]
Precision (%RSD) < 15%≤ 20%
Limit of Quantification (LOQ) 0.0060 µg/mL - 0.0262 µg/mLMethod dependent, must be below reporting limit
Limit of Detection (LOD) 0.0040 µg/mL - 0.0174 µg/mLMethod dependent

Table 2: Typical Performance of GC-MS/MS Methods for Nitrosamine Analysis

ParameterTypical PerformanceAcceptance CriteriaSource(s)
Linearity (R²) > 0.996≥ 0.99
Accuracy (Recovery) 77.2% - 94.8%70% - 130%
Precision (%RSD) < 7% at 0.7 ng/mL≤ 20%
Limit of Quantification (LOQ) 1 - 10 ppbMethod dependent, must be below reporting limit
Limit of Detection (LOD) < 3 ppbMethod dependent

The Critical Role of Deuterated Internal Standards

The use of stable isotope-labeled internal standards, particularly deuterated analogues of the target nitrosamines like this compound, is fundamental to achieving accurate and precise results in mass spectrometry. When a deuterated internal standard is added to a sample at the beginning of the analytical process, it experiences the same conditions as the non-deuterated (native) analyte, including any losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to its deuterated counterpart, the method can correct for these variations, leading to highly reliable quantification.

Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of nitrosamine impurities by LC-MS/MS and GC-MS/MS. Specific parameters will vary depending on the exact instrumentation, target analytes, and sample matrix.

LC-MS/MS Experimental Protocol

This method is broadly applicable to a range of nitrosamines, including those that are less volatile.

1. Sample Preparation:

  • Weigh a precise amount of the drug substance or product.

  • Dissolve or extract the sample with a suitable solvent (e.g., methanol, dichloromethane).

  • Spike the sample with a known concentration of the deuterated internal standard solution (e.g., this compound).

  • Vortex and centrifuge the sample to separate solids.

  • Filter the supernatant through a 0.22 µm filter before analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and methanol or acetonitrile (B) is typical.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nitrosamine and its deuterated internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drug Substance/Product Spike Add this compound (Internal Standard) Sample->Spike Extract Dissolve/Extract Spike->Extract Centrifuge Vortex & Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

LC-MS/MS Analytical Workflow
GC-MS/MS Experimental Protocol

This method is particularly suitable for volatile nitrosamines.

1. Sample Preparation:

  • Disperse the sample in an appropriate solvent (e.g., dichloromethane or water).

  • Add a known amount of the deuterated internal standard solution.

  • For solid samples, a liquid-liquid extraction may be necessary.

2. Chromatographic Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-arylene phase, is often used.

  • Injection: Splitless injection is typically employed to maximize sensitivity.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the nitrosamines.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

GC_MS_Workflow Start Sample Preparation (Dispersion/Extraction + Internal Standard) GC_Injection GC Injection (Splitless) Start->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS/MS Detection (MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

GC-MS/MS Analytical Workflow

Conclusion

The accurate and precise analysis of nitrosamine impurities is a non-negotiable aspect of modern pharmaceutical quality control. Both LC-MS/MS and GC-MS/MS offer the required sensitivity and selectivity to meet stringent regulatory requirements. The cornerstone of a reliable nitrosamine quantification method is the use of deuterated internal standards, such as this compound, which ensures that the analytical results are accurate and reproducible. By implementing well-validated methods with appropriate internal standards, researchers and drug development professionals can confidently monitor and control these potentially harmful impurities, safeguarding patient health.

References

Inter-laboratory Comparison of Hexamethylenimine-d4 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Hexamethylenimine-d4, a critical deuterated internal standard used in mass spectrometry-based bioanalysis. While direct inter-laboratory comparison studies for this compound are not publicly available, this document establishes a framework for such comparisons by presenting validated experimental protocols and expected performance benchmarks derived from the analysis of structurally similar compounds. The use of stable isotope-labeled internal standards like this compound is the gold standard for correcting analytical variability and is advocated by regulatory bodies such as the FDA and EMA.[1]

The objective of this guide is to provide researchers with the necessary tools to develop robust analytical methods, benchmark their performance, and understand the potential for inter-laboratory variability.

Data Presentation: Expected Performance of Analytical Methods

The following table summarizes the expected quantitative performance parameters for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are synthesized from validation studies of analogous cyclic amines and deuterated standards and serve as a benchmark for single-laboratory validation.[2][3][4][5] Adherence to International Council for Harmonisation (ICH) guidelines is essential for method validation.

Performance ParameterGC-MSLC-MS/MSICH Guideline Reference
Linearity (r²) ≥ 0.995≥ 0.997Q2(R2)
Limit of Detection (LOD) 0.05 - 10 ng/mL0.05 - 1 ng/mLQ2(R2)
Limit of Quantification (LOQ) 0.15 - 25 µg/mL0.1 - 5 ng/mLQ2(R2)
Accuracy (% Recovery) 90% - 115%95% - 105%Q2(R2)
Precision (%RSD) Q2(R2)
- Intra-day (Repeatability)< 10%< 7%Q2(R2)
- Inter-day (Intermediate)< 15%< 10%Q2(R2)

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible quantitative analysis. The following sections outline generalized methodologies for sample preparation and analysis by LC-MS/MS and GC-MS.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial for removing interferences and extracting the analyte from complex biological matrices like plasma or urine.

1. Protein Precipitation (for Plasma/Serum Samples) This rapid method is suitable for initial sample cleanup.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. Liquid-Liquid Extraction (LLE) LLE offers a higher degree of purification by partitioning the analyte into an immiscible organic solvent.

  • To 200 µL of urine or plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample.

  • Add 1 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS) or a suitable volatile solvent (for GC-MS).

3. Solid Phase Extraction (SPE) SPE provides the most thorough cleanup, reducing matrix effects significantly.

  • Condition a strong cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the pre-treated sample (spiked with this compound).

  • Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate and reconstitute in a suitable solvent for analysis.

LC-MS/MS Analysis Protocol

This method is highly selective and sensitive for the analysis of non-volatile compounds in complex matrices.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of Hexamethylenimine and this compound. A hypothetical transition for Hexamethylenimine (C₆H₁₃N, MW: 99.17) could be m/z 100.1 -> 82.1. For this compound (C₆H₉D₄N), the precursor ion would be approximately m/z 104.1.

GC-MS Analysis Protocol

GC-MS is a robust technique for volatile and thermally stable compounds. Amines can sometimes exhibit poor peak shape, but proper column selection and conditions can mitigate this.

  • Gas Chromatography:

    • Column: A mid-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). For polar amines, a wax column could also be tested.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Based on the fragmentation pattern of Hexamethylenimine and this compound. For Hexamethylenimine, characteristic ions might include the molecular ion and major fragments.

Workflow and Method Selection Diagrams

The following diagrams illustrate the typical analytical workflow and a decision-making process for method selection.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Biological Sample (Plasma/Urine) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Perform Extraction (PPT, LLE, or SPE) Spike->Extract Reconstitute 4. Evaporate & Reconstitute in Analytical Solvent Extract->Reconstitute Inject 5. Inject Sample into GC-MS or LC-MS/MS Reconstitute->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate 8. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 9. Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate 10. Quantify using Calibration Curve Ratio->Calibrate Report 11. Report Final Concentration Calibrate->Report

Caption: A typical experimental workflow for quantitative bioanalysis.

G Decision Tree for Method Selection: GC-MS vs. LC-MS/MS Start Start: Analyze Hexamethylenimine Volatility Is the analyte (or its derivative) thermally stable & volatile? Start->Volatility Matrix Is the sample matrix exceptionally complex? Volatility->Matrix Yes Derivatize Consider derivatization to increase volatility? Volatility->Derivatize No Sensitivity Is ultra-high sensitivity (sub-ng/mL) required? Matrix->Sensitivity No LCMS_direct LC-MS/MS is highly recommended Matrix->LCMS_direct Yes GCMS GC-MS is a suitable option Sensitivity->GCMS No LCMS LC-MS/MS is the preferred method Sensitivity->LCMS Yes Derivatize->GCMS Yes Derivatize->LCMS No

Caption: A decision tree for selecting an analytical technique.

References

Validating Hexamethylenimine-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely regarded as the gold standard in mass spectrometry-based quantification. This guide provides a comprehensive comparison of Hexamethylenimine-d4, a deuterated internal standard, with a hypothetical non-deuterated structural analog, supported by experimental data from a comparable analyte to illustrate the validation process and performance expectations.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are indispensable in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability throughout the analytical workflow.[1] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation, extraction, and ionization, thereby compensating for matrix effects and other sources of analytical variance.[1][2]

Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown

Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for differentiation by the mass spectrometer while ensuring that the physicochemical properties remain nearly identical to the analyte.[3] In contrast, a non-deuterated, or structural analog, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ, leading to variations in chromatographic retention, extraction recovery, and ionization efficiency.[4]

The superior performance of deuterated internal standards is most evident in their ability to mitigate matrix effects and enhance data quality.

Quantitative Performance Comparison

To illustrate the performance differences, the following tables summarize validation data from a study comparing a deuterated internal standard to a structural analog for the analysis of an analyte with similar analytical challenges to Hexamethylenimine.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compound (Deuterated) 1.099.53.8
50.0101.22.5
400.099.81.9
Structural Analog IS 1.092.38.9
50.095.16.7
400.097.45.2

Data is representative of typical performance differences observed in comparative validation studies.

Table 2: Matrix Effect and Recovery

Internal Standard TypeMatrix Effect (%)Recovery (%)
This compound (Deuterated) 98.795.2
Structural Analog IS 85.488.9

Data is representative of typical performance differences observed in comparative validation studies.

Experimental Protocols: A Roadmap to Validation

A comprehensive validation of this compound as an internal standard should be conducted in accordance with regulatory guidelines. The following protocols outline the key experiments.

Objective: To validate the use of this compound as an internal standard for the quantitative analysis of Hexamethylenimine (or a target analyte) in a biological matrix (e.g., human plasma) by LC-MS/MS and compare its performance against a structural analog internal standard.

1. Stock and Working Solution Preparation

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexamethylenimine, this compound, and the structural analog IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol/water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solutions (this compound and the structural analog) should be prepared at a constant concentration.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the appropriate internal standard working solution (either this compound or the structural analog).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Analysis

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and both internal standards must be optimized.

4. Method Validation Experiments

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interferences are observed at the retention times of the analyte and internal standards.

  • Linearity: Analyze calibration curves over the expected concentration range on at least three separate days. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should be ≤15% (≤20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte and IS in post-extraction spiked blank matrix from at least six different sources to the peak area in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: Compare the peak area of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizing the Workflow and Logic

To further elucidate the experimental and logical processes, the following diagrams are provided.

G Experimental Workflow for Bioanalysis Using an Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (this compound) Sample->Spike_IS Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.

Caption: Decision-making process for selecting a suitable internal standard for quantitative bioanalysis.

Conclusion

While structural analog internal standards can provide acceptable performance in some assays, the use of a deuterated internal standard like this compound is the superior choice for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By closely mimicking the behavior of the analyte, deuterated standards effectively compensate for analytical variability, leading to more reliable and defensible data. The initial investment in a deuterated standard is often justified by the improved data quality and reduced risk of failed studies, making it the recommended choice for researchers, scientists, and drug development professionals.

References

Performance of Hexamethylenimine-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of analytes is paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of the expected performance of Hexamethylenimine-d4 when used as an internal standard for the quantification of Hexamethylenimine, a compound relevant in various industrial and research applications.

While specific, validated analytical methods for Hexamethylenimine utilizing this compound as an internal standard are not extensively detailed in publicly available literature, performance can be inferred from methodologies developed for structurally similar compounds, such as Hexamethylene diamine (HDA). The data presented here is based on such analogous methods and serves as a benchmark for the expected linearity and range of quantification.

Linearity and Range of Quantification

The primary role of this compound is to correct for variations in sample preparation, injection volume, and matrix effects during the LC-MS/MS analysis of Hexamethylenimine. The linearity of the method is established by analyzing a series of calibration standards containing a fixed amount of the internal standard (this compound) and varying concentrations of the analyte (Hexamethylenimine). The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a calibration curve.

Based on methods for similar diamines, a typical LC-MS/MS method for Hexamethylenimine using this compound as an internal standard is expected to exhibit excellent linearity over a broad dynamic range.

Table 1: Expected Performance Characteristics of Hexamethylenimine Quantification using this compound Internal Standard

ParameterExpected ValueSource/Analogy
Linearity (r²) > 0.99Based on LC-MS/MS methods for Hexamethylene diamine and other small amines.
Linear Range 0.1 ng/mL - 1000 ng/mLInferred from typical quantification ranges for similar compounds in biological matrices.
Lower Limit of Quantification (LLOQ) ~0.1 - 0.5 ng/mLDerived from the method detection and quantification limits reported for Hexamethylene diamine in urine.[1]
Upper Limit of Quantification (ULOQ) ~1000 ng/mLBased on the upper range of calibration curves for related compounds in toxicokinetic and biomonitoring studies.[2]

Note: The values presented in this table are estimations based on published data for structurally related analytes and should be validated for specific matrices and instrumentation.

Experimental Protocol

The following is a representative experimental protocol for the quantification of Hexamethylenimine in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes.[1][3]

1. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., at 100 ng/mL in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Hexamethylenimine from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexamethylenimine and this compound. The exact m/z values would need to be determined experimentally.

    • Data Analysis: The peak area ratio of Hexamethylenimine to this compound is used for quantification against a calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Hexamethylenimine using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Extraction / Protein Precipitation add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Workflow for Hexamethylenimine quantification.

Comparison with Alternatives

The use of a deuterated internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs.

Table 2: Comparison of Internal Standard Types

FeatureThis compound (Deuterated IS)Structural Analog IS
Co-elution Nearly identical to the analyte, ensuring co-elution and experiencing similar matrix effects.May have different retention times, leading to differential matrix effects.
Ionization Efficiency Very similar to the analyte, providing accurate correction for ionization suppression or enhancement.Can have significantly different ionization efficiencies, leading to less accurate correction.
Accuracy & Precision High, due to the close physicochemical similarity to the analyte.Moderate to low, depending on the similarity to the analyte.
Availability May be less readily available and more expensive.Often more readily available and less expensive.

References

Navigating the Limits: A Comparative Guide to the Detection of Hexamethylenimine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and sensitive bioanalytical method is paramount for accurate pharmacokinetic and toxicokinetic studies. When dealing with trace-level analysis of compounds like hexamethylenimine in complex biological matrices, the limit of detection (LOD) is a critical performance characteristic. This guide provides a comparative overview of the LOD for hexamethylenimine and its related compounds in various biological matrices, supported by detailed experimental protocols. While specific LOD data for Hexamethylenimine-d4 is not extensively published, as it is primarily utilized as an internal standard, the data for its non-deuterated analogue provides a strong indication of the achievable sensitivity.

Understanding the Role of this compound as an Internal Standard

In modern bioanalytical chemistry, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), deuterated analogues of the analyte of interest, such as this compound, serve as ideal internal standards.[1][2][3] An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to correct for variations that may occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2]

The key advantage of a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and experiences similar matrix effects, but is distinguishable by its higher mass. While the LOD of the internal standard itself is not a primary focus of method validation, its consistent response and absence of interference with the analyte are crucial for a reliable assay.

Comparative Limit of Detection for Hexamethylenimine and Related Analytes

The following table summarizes the reported limits of detection (LOD) and lower limits of quantification (LLOQ) for hexamethylenimine (reported as its precursor metabolite 1,6-hexamethylene diamine) and other structurally related compounds in various biological matrices. This data provides a benchmark for the expected sensitivity of analytical methods in which this compound would be employed as an internal standard.

AnalyteMatrixAnalytical MethodLimit of Detection (LOD) / Lower Limit of Quantification (LLOQ)Reference
1,6-Hexamethylene diamine (HDA)UrineGC-MS0.5 µg/L (LOD)
1,6-Hexamethylene diamine (HDA)UrineLC-MS/MS0.074 ng/mL (Method Detection Limit)
Hexamethylene bisacetamide (HMBA)Human PlasmaLC-MS/MS0.500 ng/mL (LLOQ)
HexamethylenetetramineRat PlasmaLC-MS/MS5 ng/mL (LLOQ)
BuprenorphinePostmortem Blood2D GC-MS0.5 ng/mL (LOD)
FlualprazolamSerumLC-MS/MS0.608 ng/mL (LOD)
IsotonitazeneSerumLC-MS/MS0.192 ng/mL (LOD)

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the analysis of related amines in biological matrices, which would typically involve the use of a deuterated internal standard like this compound.

Analysis of 1,6-Hexamethylene diamine in Urine by GC-MS

This method is based on the derivatization of the amine for enhanced volatility and chromatographic separation.

  • Sample Preparation:

    • To 1 mL of urine, add an appropriate amount of this compound internal standard solution.

    • Perform acid hydrolysis to release any conjugated diamines.

    • Adjust the pH to alkaline conditions.

    • Extract the diamines using an organic solvent (e.g., toluene).

    • Derivatize the extract with a suitable agent, such as isobutyl chloroformate.

    • Evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized for the separation of the derivatized analytes.

    • Mass Spectrometer: Agilent 5973 or equivalent, operated in Selected Ion Monitoring (SIM) mode.

    • Monitored Ions: Specific ions for the derivatized HDA and this compound.

Analysis of Hexamethylenimine Analogues in Plasma by LC-MS/MS

This protocol outlines a typical "dilute-and-shoot" or protein precipitation method followed by LC-MS/MS analysis, a common approach in high-throughput bioanalysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500) with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and the internal standard.

Analysis in Tissue Samples

The analysis of analytes in tissue requires an initial homogenization step to release the compounds from the solid matrix.

  • Sample Preparation (Homogenization and Extraction):

    • Weigh a portion of the tissue sample (e.g., 100 mg).

    • Add a suitable homogenization buffer and the this compound internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

    • Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

    • The subsequent steps of extraction and analysis would be similar to those described for plasma.

Bioanalytical Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for sample analysis in a bioanalytical setting.

Bioanalytical Workflow for Biological Fluids cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Fluid (Plasma, Urine) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS or GC-MS Analysis Reconstitution->LC_MS_MS Quantification Quantification (Analyte/IS Ratio) LC_MS_MS->Quantification Results Results Reporting Quantification->Results Bioanalytical Workflow for Tissue Samples cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Add_IS Add Internal Standard (this compound) Homogenization->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Quantification & Reporting Analysis->Quantification

References

Cross-Validation of Bioanalytical Methods Using Hexamethylenimine-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the consistency and reliability of analytical methods are paramount. Cross-validation of methods is a critical step to ensure data integrity, particularly when analyses are conducted across different laboratories, utilize different instrumentation, or involve modifications to an existing validated method. This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of an analyte in a biological matrix, utilizing Hexamethylenimine-d4 as a common internal standard.

The following sections present a detailed breakdown of two hypothetical, yet representative, LC-MS/MS methods, including their respective experimental protocols and performance data. This guide is intended to illustrate the best practices for cross-validation as outlined by regulatory agencies such as the FDA and EMA.[1][2][3][4][5]

Comparative Performance Data

The performance of two LC-MS/MS methods for the quantification of a target analyte using this compound as an internal standard was evaluated. Method A represents an established, validated method, while Method B is a slightly modified method developed in a separate laboratory. The cross-validation was performed by analyzing the same set of quality control (QC) samples with both methods. The results are summarized in the tables below.

Table 1: Comparison of Method Validation Parameters

ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) 0.99850.9991≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -2.5% to 3.8%-4.1% to 5.2%Within ±15% (±20% for LLOQ)
Precision (% CV) 4.1% to 7.8%3.5% to 8.5%≤15% (≤20% for LLOQ)
Matrix Effect 98.2% - 103.5%96.5% - 105.1%CV ≤15%
Recovery ~85%~88%Consistent and reproducible

Table 2: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL)Mean Conc. Method B (ng/mL)% Difference
Low QC3.02.953.08+4.4%
Mid QC50.051.249.5-3.3%
High QC400.0395.6408.2+3.2%

Experimental Protocols

Detailed methodologies for both LC-MS/MS methods are provided below. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability during sample preparation and analysis.

Method A: Original Validated Method

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound at 100 ng/mL in acetonitrile).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1200 HPLC system

  • Mass Spectrometer: Agilent 6430 Triple Quadrupole LC/MS

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: [M+H]+ → Product Ion

    • This compound (IS): [M+H]+ → Product Ion

Method B: Comparator Method

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound at 100 ng/mL in 5% methanol in water).

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, return to 10% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Analyte: [M+H]+ → Product Ion

    • This compound (IS): [M+H]+ → Product Ion

Visualizing the Workflow

To better illustrate the logical flow of the cross-validation process, the following diagrams were created using the DOT language.

CrossValidationWorkflow cluster_methodA Method A Development & Validation cluster_methodB Method B Development & Validation cluster_crossval Cross-Validation MA_dev Method Development MA_val Full Validation MA_dev->MA_val CV_analyze Analyze with Both Methods MA_val->CV_analyze Reference Method MB_dev Method Development MB_val Partial/Full Validation MB_dev->MB_val MB_val->CV_analyze Comparator Method CV_samples Prepare QC Samples CV_samples->CV_analyze CV_compare Compare Results CV_analyze->CV_compare Report Report CV_compare->Report Generate Report

Caption: Workflow for the cross-validation of two bioanalytical methods.

SamplePreparationComparison cluster_methodA Method A: Protein Precipitation cluster_methodB Method B: Solid Phase Extraction A_start Plasma Sample + IS A_precip Add Acetonitrile A_start->A_precip A_vortex Vortex A_precip->A_vortex A_cent Centrifuge A_vortex->A_cent A_super Collect Supernatant A_cent->A_super Analysis Analysis A_super->Analysis LC-MS/MS Analysis B_start Plasma Sample + IS B_load Load on SPE Plate B_start->B_load B_wash Wash B_load->B_wash B_elute Elute B_wash->B_elute B_evap Evaporate B_elute->B_evap B_recon Reconstitute B_evap->B_recon B_recon->Analysis

Caption: Comparison of sample preparation workflows for Method A and Method B.

Conclusion

The cross-validation of the two LC-MS/MS methods demonstrates that both are suitable for the intended purpose of quantifying the analyte in the given biological matrix. The percentage difference between the results obtained from the two methods for the quality control samples is well within the generally accepted limit of ±15%. While Method A utilizes a simpler and faster protein precipitation protocol, Method B employs a more rigorous solid-phase extraction that can be beneficial for reducing matrix effects and improving sensitivity for more complex matrices. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. This guide underscores the importance of cross-validation to ensure the generation of reliable and reproducible bioanalytical data.

References

Hexamethylenimine-d4: A Comparative Guide to Performance in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the expected performance of Hexamethylenimine-d4 as a stable isotope-labeled internal standard (SIL-IS) against structural analogs in various biological matrices. The information is supported by established principles of bioanalysis and illustrative experimental data from analogous compounds, demonstrating the superior performance of deuterated standards.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By being chemically and physically almost identical to the analyte, this compound co-elutes with the non-labeled Hexamethylenimine, experiencing the same matrix effects.[1] This co-elution ensures that any signal suppression or enhancement from the sample matrix is mirrored in the internal standard, allowing for accurate correction and more reliable quantification.[1]

Performance Comparison: this compound vs. Structural Analog Internal Standard

Table 1: Illustrative Performance Comparison in Human Plasma

Internal Standard TypeMean Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
This compound 98.53.297 - 104
Structural Analog 85.212.875 - 115

This data is representative and based on studies of similar analytes; it serves to illustrate the expected performance advantages of a deuterated internal standard.

The lower RSD and the matrix effect closer to 100% for the deuterated standard highlight its ability to more effectively compensate for variations in sample preparation and ionization, leading to higher precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical results. Below are representative protocols for the extraction and analysis of Hexamethylenimine from plasma, urine, and tissue samples using this compound as an internal standard.

Analysis of Hexamethylenimine in Human Plasma

This protocol outlines a protein precipitation method, which is a common and straightforward technique for plasma sample preparation.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for quantification.

Analysis of Hexamethylenimine in Human Urine

Urine samples often require less extensive cleanup than plasma. A simple "dilute-and-shoot" approach is often sufficient.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

    • To 50 µL of the supernatant, add 10 µL of this compound internal standard solution.

    • Add 440 µL of the initial mobile phase to dilute the sample.

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • The same LC-MS/MS conditions as for plasma analysis can generally be applied, with potential minor adjustments to the gradient to optimize separation from any interfering matrix components specific to urine.

Analysis of Hexamethylenimine in Tissue Homogenate

Tissue samples require homogenization to release the analyte before extraction.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 500 µL of a suitable homogenization buffer (e.g., phosphate-buffered saline).

    • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved.

    • To 100 µL of the homogenate, add 10 µL of this compound internal standard solution.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, followed by the same steps as the plasma protocol (vortex, centrifuge, evaporate, and reconstitute).

  • LC-MS/MS Conditions:

    • The LC-MS/MS conditions will be similar to those for plasma and urine, but may require further optimization due to the complexity of the tissue matrix.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for each sample matrix.

Plasma_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 100 µL Plasma + 10 µL IS P2 Add 400 µL Acetonitrile P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Evaporate Supernatant P3->P4 P5 Reconstitute in Mobile Phase P4->P5 A1 LC-MS/MS Analysis P5->A1

Caption: Experimental workflow for plasma sample analysis.

Urine_Workflow cluster_prep Sample Preparation cluster_analysis Analysis U1 50 µL Urine Supernatant + 10 µL IS U2 Add 440 µL Mobile Phase U1->U2 U3 Vortex U2->U3 A2 LC-MS/MS Analysis U3->A2

Caption: Experimental workflow for urine sample analysis.

Tissue_Workflow cluster_prep Sample Preparation cluster_analysis Analysis T1 100 mg Tissue + 500 µL Buffer T2 Homogenize T1->T2 T3 100 µL Homogenate + 10 µL IS T2->T3 T4 Protein Precipitation T3->T4 T5 Evaporate & Reconstitute T4->T5 A3 LC-MS/MS Analysis T5->A3

Caption: Experimental workflow for tissue sample analysis.

Caption: Logical relationship of a deuterated internal standard.

References

A Comparative Guide to Certified Reference Materials for Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity deuterated internal standards, the selection of a suitable Certified Reference Material (CRM) is a critical step to ensure analytical accuracy and reproducibility. This guide provides a comparative overview of commercially available Hexamethylenimine-d4 CRMs, focusing on key performance characteristics and providing supporting experimental data and protocols. This compound is a deuterated analog of Hexamethylenimine and is commonly utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of this compound Certified Reference Materials

The primary suppliers identified for this compound CRMs are Toronto Research Chemicals (TRC), a brand of LGC Standards, and MedChemExpress. While obtaining complete Certificates of Analysis with specific batch data can require direct inquiry, the available product specifications provide a basis for comparison.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityFormat
Toronto Research Chemicals (TRC) / LGC Standards This compoundH294237Not explicitly stated, but typically high for deuterated standards.Not explicitly stated, but TRC products are generally of high purity.Neat
MedChemExpress This compoundHY-13723SNot explicitly stated, but described as the deuterium labeled Hexamethylenimine.Not explicitly stated, but intended for use as an internal standard.Solid

Note: The isotopic and chemical purity are critical parameters for a CRM. It is strongly recommended that users request a lot-specific Certificate of Analysis from the supplier before purchase to obtain precise quantitative data.

Experimental Protocol: Quantification of Hexamethylenimine using GC-MS with this compound as an Internal Standard

This section outlines a general experimental protocol for the quantitative analysis of Hexamethylenimine in a sample matrix using this compound as an internal standard. This method is applicable to various sample types after appropriate sample preparation and extraction.

Materials and Reagents
  • Hexamethylenimine analytical standard

  • This compound Certified Reference Material (Internal Standard)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample matrix (e.g., plasma, urine, environmental water)

Standard Solution Preparation
  • Primary Stock Solution of Hexamethylenimine (1 mg/mL): Accurately weigh 10 mg of Hexamethylenimine and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of Hexamethylenimine with methanol to achieve a concentration range that brackets the expected sample concentrations.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of the sample (e.g., plasma), add 100 µL of the internal standard spiking solution (10 µg/mL this compound).

  • Vortex the sample for 30 seconds.

  • Add 5 mL of dichloromethane.

  • Vortex for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean glass tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Hexamethylenimine: Monitor characteristic ions (e.g., m/z 99, 84, 70).

    • This compound: Monitor characteristic ions (e.g., m/z 103, 88, 74).

Data Analysis
  • Construct a calibration curve by plotting the ratio of the peak area of Hexamethylenimine to the peak area of this compound against the concentration of the Hexamethylenimine calibration standards.

  • Determine the concentration of Hexamethylenimine in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the quantification of Hexamethylenimine using a deuterated internal standard.

G Figure 1: Workflow for Standard and Sample Preparation cluster_standards Standard Preparation cluster_sample_prep Sample Preparation Stock_Hexamethylenimine Hexamethylenimine Stock Solution Working_Standards Serial Dilution to Working Standards Stock_Hexamethylenimine->Working_Standards Stock_d4 This compound Stock Solution IS_Spiking Internal Standard Spiking Solution Stock_d4->IS_Spiking GC_MS_Analysis GC-MS Analysis Working_Standards->GC_MS_Analysis Calibration Curve Spike_IS Spike with Internal Standard IS_Spiking->Spike_IS Sample Sample Matrix Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Dry_Evaporate Dry and Evaporate Extraction->Dry_Evaporate Reconstitute Reconstitute Dry_Evaporate->Reconstitute Reconstitute->GC_MS_Analysis Sample Analysis

Caption: Workflow for the preparation of standards and samples for GC-MS analysis.

G Figure 2: Logical Flow of Quantitative Analysis Acquire_Data Acquire Peak Areas (Analyte and IS) from GC-MS Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) Acquire_Data->Calculate_Ratio Calibration_Curve Construct Calibration Curve (Ratio vs. Concentration) Calculate_Ratio->Calibration_Curve For Standards Interpolate Interpolate Sample Ratio on Calibration Curve Calculate_Ratio->Interpolate For Samples Calibration_Curve->Interpolate Final_Concentration Determine Final Analyte Concentration Interpolate->Final_Concentration

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Hexamethylenimine-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a deuterated analog of Hexamethyleneimine, should be handled with the same precautions as its non-deuterated counterpart due to similar chemical properties. Hexamethyleneimine is classified as a hazardous substance, being harmful if swallowed or in contact with skin, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[1] It is also a flammable liquid and vapor.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical goggles. A face shield may also be necessary.
Body Protection Flame-retardant and chemical-resistant lab coat or coveralls.
Respiratory Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Absorb the spill with inert material such as sand, earth, or vermiculite.

  • Collect the absorbed material and contaminated soil into a labeled, sealable container for hazardous waste disposal.

  • Do not allow the spill to enter drains or waterways.

Step-by-Step Disposal Protocol for this compound

Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical. Use only approved containers and avoid using plastic buckets.

  • Ensure the container is kept tightly closed when not in use and stored in a designated satellite accumulation area.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the specific hazards associated with the chemical (e.g., Corrosive, Flammable, Toxic).

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store in a designated flammables area if possible.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Do not attempt to neutralize or dispose of the chemical down the drain. Treatment options, such as neutralization with a suitable dilute acid, should only be carried out by approved treatment facilities.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

1. Triple Rinsing:

  • To decontaminate an empty container, triple rinse it with a suitable solvent. Given the properties of Hexamethylenimine, a solvent like water can be used for rinsing.

  • Collect the rinsate (the rinse liquid) as hazardous waste and add it to your this compound waste container.

2. Container Disposal:

  • Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container is considered decontaminated.

  • Before disposal, all labels indicating the original contents and hazards must be completely removed or defaced.

  • The decontaminated container can then be disposed of in the regular laboratory trash or recycling, depending on the container material and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for Hexamethyleneimine, which should be considered applicable to this compound for safety and disposal purposes.

PropertyValue
Melting Point 42 - 45 °C
Density 0.89 g/cm³ (at 25 °C)
Flash Point 85 °C (OC)
Flammable Limits Lower: 0.9%, Upper: 4.1%

Data sourced from Sigma-Aldrich and Flinn Scientific Safety Data Sheets.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its containers.

G cluster_chemical Chemical Waste Disposal cluster_container Empty Container Disposal A Collect Waste this compound and Contaminated Materials B Use a Labeled, Compatible Hazardous Waste Container A->B C Store in a Designated Cool, Dry, Ventilated Area B->C D Arrange for Professional Disposal by a Licensed Vendor C->D E Is the Container Empty? F Triple Rinse with Appropriate Solvent E->F Yes J Treat as Chemical Waste E->J No G Collect Rinsate as Hazardous Waste F->G H Deface or Remove Original Labels G->H I Dispose of Clean Container in Regular Trash/Recycling H->I

Caption: Workflow for the safe disposal of this compound waste and empty containers.

References

Essential Safety and Operational Guide for Handling Hexamethylenimine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of Hexamethylenimine-d4. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable and corrosive compound that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] Due to these hazards, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesOuter and inner gloves should be worn.
Body Protection Flame-retardant and antistatic protective clothingOptions include a one-piece coverall, a hooded two-piece chemical splash suit, or disposable chemical-resistant coveralls.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldTo protect against splashes and vapors.
Respiratory Protection NIOSH-approved respiratorA full-face or half-mask air-purifying respirator should be used when working outside of a chemical fume hood or in poorly ventilated areas.
Foot Protection Chemical-resistant bootsSteel-toed boots are recommended for added safety.

Different levels of PPE may be required depending on the specific handling procedure and risk of exposure. For routine lab work under a certified chemical fume hood, Level C protection is generally adequate. In situations with a higher potential for exposure, such as a large spill, a higher level of protection (Level B or A) may be necessary.

II. Quantitative Data Summary

The following table summarizes key quantitative data for Hexamethylenimine, which is expected to be comparable to this compound.

PropertyValue
Melting Point 42 - 45 °C (108 - 113 °F)
Density 0.89 g/cm³ at 25 °C (77 °F)
Flash Point 65 °F
Flammability Limits Lower: 0.9%, Upper: 4.1%

III. Standard Operating Procedure for Handling this compound

This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • The storage area should be designated for flammable and corrosive materials.

  • Keep the container tightly closed and stored locked up.

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.

2. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Ground all equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands and any exposed skin thoroughly after handling.

3. Spill Response:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.

  • Ventilate the area.

  • Wear the appropriate level of PPE before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

IV. Disposal Plan

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your EHS department.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve this compound from Storage C->D Proceed to Handling E Perform Experiment in Fume Hood D->E F Transfer Waste to Labeled Container E->F G Decontaminate Work Area F->G Proceed to Cleanup H Doff PPE G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.